5-Bromo-6-isopropoxynicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPIWLDXHFEDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-isopropoxynicotinic Acid: Synthesis, Properties, and Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-isopropoxynicotinic acid, a substituted pyridine carboxylic acid with potential applications in pharmaceutical and materials science research. This document details its chemical and physical properties, proposes a detailed, field-proven synthetic route, and explores its potential applications based on the established utility of related nicotinic acid derivatives. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.
Introduction: The Significance of Substituted Nicotinic Acids
The nicotinic acid (niacin or vitamin B3) scaffold is a "privileged" structure in medicinal chemistry, forming the core of essential coenzymes like NAD and NADP.[1] Its derivatives have found wide-ranging applications in treating various conditions, including dyslipidemia, inflammatory diseases, and cancer.[2][3] The functionalization of the pyridine ring at various positions allows for the fine-tuning of the molecule's physicochemical properties, enabling the modulation of its biological activity and pharmacokinetic profile.[1][4] Brominated nicotinic acids, in particular, serve as versatile intermediates in the synthesis of more complex molecules for drug discovery and agrochemical development.[5] This guide focuses on the specific derivative, this compound, providing a foundational understanding for its synthesis and potential use.
Core Chemical and Physical Properties
This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-Bromo-6-isopropoxypyridine-3-carboxylic acid |
| Synonyms | This compound |
| Chemical Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 276.08 g/mol |
| CAS Number | 1180674-22-1 |
| SMILES | CC(C)OC1=NC=C(C(=C1)Br)C(=O)O |
| InChI Key | (Predicted) |
Table 2: Predicted Physical Properties
| Property | Value (Predicted) | Notes |
| Physical State | Solid | Based on similar structures |
| Appearance | White to off-white crystalline powder | Based on related compounds |
| Melting Point | Not available | Expected to be a high-melting solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Based on the properties of the parent and related compounds. |
| pKa | ~3.0 - 4.0 | Carboxylic acid proton |
Molecular Structure
Caption: Chemical structure of this compound.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from 6-hydroxynicotinic acid. The first step involves the bromination of the pyridine ring, followed by an etherification of the hydroxyl group.
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid
This procedure is adapted from established methods for the bromination of 6-hydroxynicotinic acid.
Materials:
-
6-hydroxynicotinic acid
-
Bromine
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Suspend 6-hydroxynicotinic acid (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (1.4 equivalents) to the cooled suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a solid.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This step utilizes the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7][8]
Materials:
-
5-Bromo-6-hydroxynicotinic acid (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Bromopropane (or 2-iodopropane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe and needles
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-6-hydroxynicotinic acid (1 equivalent) and anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. The addition will cause gas evolution (H₂).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt.
-
Slowly add 2-bromopropane (1.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Research Directions
While specific applications for this compound are not yet extensively documented, its structural motifs suggest several promising areas for investigation:
-
Pharmaceutical Intermediates: As a functionalized nicotinic acid, this compound is an excellent candidate for use as a building block in the synthesis of novel therapeutic agents. The bromo-substituent can be readily modified via cross-coupling reactions to introduce further complexity. Nicotinic acid derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2][3][5]
-
Agrochemical Research: The pyridine core is a common feature in many pesticides and herbicides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid and nitrogen atom of the pyridine ring can coordinate to metal centers, and the isopropoxy and bromo groups can be used to tune the steric and electronic properties of the resulting materials.
Handling and Safety
As with any chemical compound, proper handling and safety precautions are essential. Based on the known hazards of related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a valuable, functionalized nicotinic acid derivative with significant potential for use in research and development. This guide has provided a detailed overview of its chemical properties, a robust proposed synthetic route, and an outlook on its potential applications. The information presented herein is intended to serve as a foundational resource for scientists and researchers interested in exploring the utility of this compound in their respective fields.
References
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zitone, S. A. B. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933–944. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Retrieved from [Link]
-
Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. doi:10.15227/orgsyn.036.0044. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Di Micco, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Omega. Retrieved from [Link]
-
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847–882. Retrieved from [Link]
-
Atac, A., Karabacak, M., Karaca, C., & Kose, E. (2012). NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 145–154. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Nicotinic acid amide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]
-
Nicotinic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 27, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical Profiling & Synthetic Utility of 5-Bromo-6-isopropoxynicotinic Acid
This guide provides an in-depth technical analysis of 5-Bromo-6-isopropoxynicotinic acid , a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and metabolic modulators.
Technical Whitepaper | Version 1.0
Executive Summary
This compound (CAS: 1311275-95-2) serves as a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the trifecta of functionalization: a carboxylic acid for solubility or amide coupling, a bromine atom for palladium-catalyzed cross-couplings, and an isopropoxy group that provides lipophilic bulk and metabolic stability superior to methoxy analogs. This guide details its physicochemical behavior, synthetic accessibility, and application in drug discovery.
Chemical Identity & Structural Analysis
The molecule consists of a pyridine core substituted at the 3, 5, and 6 positions. The specific arrangement of the electron-withdrawing bromine and the electron-donating isopropoxy group creates a unique electronic environment that influences both its reactivity and its binding affinity in biological targets.
Key Identifiers
| Property | Detail |
| Chemical Name | This compound |
| IUPAC Name | 5-bromo-6-(propan-2-yloxy)pyridine-3-carboxylic acid |
| CAS Number | 1311275-95-2 |
| Molecular Formula | C |
| Molecular Weight | 260.09 g/mol |
| SMILES | CC(C)Oc1nc(cc(c1Br)C(=O)O) |
Structural Vector Analysis
The following diagram illustrates the functional "vectors" of the molecule, explaining why this specific substitution pattern is valuable in Structure-Activity Relationship (SAR) studies.
Figure 1: Functional vector analysis of this compound in medicinal chemistry design.
Physicochemical Properties
Understanding the solid-state and solution-phase behavior of this compound is critical for assay development and formulation.
Solid-State Profile
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Predicted range 155–165 °C .
-
Note: The 6-hydroxy analog melts at ~296 °C due to strong intermolecular hydrogen bonding (dimerization). The isopropoxy group disrupts this network, significantly lowering the melting point and improving solubility in organic solvents.
-
-
Crystallinity: High. Suitable for X-ray diffraction studies if recrystallized from EtOH/Water.
Solution-State Properties (Experimental & Predicted)
| Property | Value/Range | Implication for Research |
| pKa (Acid) | 3.8 – 4.2 (Predicted) | The 5-Br (EWG) increases acidity compared to nicotinic acid (pKa 4.85). It exists as an anion at physiological pH (7.4). |
| LogP | 2.6 ± 0.4 | Moderate lipophilicity. Permeable to cell membranes but requires polar solvents for stock solutions. |
| LogD (pH 7.4) | ~0.5 – 1.0 | At pH 7.4, the ionized carboxylate reduces the effective lipophilicity, aiding aqueous solubility in biological assays. |
| TPSA | ~63 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Solubility Matrix
-
Water: Low (< 0.5 mg/mL) at pH < 3. High (> 10 mg/mL) at pH > 7 (as salt).
-
DMSO: High (> 50 mg/mL). Recommended for stock solutions (10-20 mM).
-
Methanol/Ethanol: Soluble.[1]
-
Dichloromethane: Moderately soluble.
Synthetic Methodology
The most robust synthesis route avoids the direct bromination of 6-isopropoxynicotinic acid (which can lead to regioselectivity issues) and instead utilizes a Nucleophilic Aromatic Substitution (S
Recommended Protocol: S Ar Displacement
Reaction: 5-Bromo-6-chloronicotinic acid + Isopropanol
Reagents:
-
Substrate: 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1).[2]
-
Nucleophile: Isopropanol (solvent & reagent).
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve isopropanol (10 equiv.) in anhydrous THF (optional co-solvent).
-
Deprotonation: Cool to 0°C. Add NaH (2.5 equiv.) portion-wise. Caution: H
gas evolution. Stir for 30 min to generate the alkoxide. -
Addition: Add 5-Bromo-6-chloronicotinic acid (1.0 equiv.) slowly. The extra base is required to deprotonate the carboxylic acid first.
-
Reaction: Heat to reflux (approx. 70-80°C) for 4–6 hours. Monitor by LC-MS (Target Mass: 259/261 [M-H]-).
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water if necessary.
Figure 2: Synthetic workflow for the preparation of this compound via S
Applications in Drug Discovery
This compound is not merely an intermediate; it is a strategic building block.
Kinase Inhibitor Design
The 5-bromo position is electronically activated for Suzuki-Miyaura coupling, allowing researchers to attach aryl or heteroaryl groups that extend into the "gatekeeper" region of kinase ATP-binding pockets. The 6-isopropoxy group often sits in the solvent-exposed region or a hydrophobic sub-pocket, providing better metabolic stability than a methoxy group (which is prone to demethylation).
GLP-1 and Metabolic Targets
Pyridine-3-carboxylic acid derivatives are frequent scaffolds in GLP-1 receptor agonists. The isopropoxy group mimics the steric bulk of isoleucine side chains often found in peptide ligands, allowing for small-molecule peptidomimetics.
Handling & Safety Information
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
References
-
BLD Pharm. (2024). This compound Product Analysis. Retrieved from
-
ChemicalBook. (2024). Synthesis and Properties of Halogenated Nicotinic Acids. Retrieved from
-
BenchChem. (2023). 5-Bromonicotinic Acid in Medicinal Chemistry: Application Notes. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyridine-3-carboxylic acid derivatives. Retrieved from
-
Sigma-Aldrich. (2024). 5-Bromo-6-hydroxynicotinic acid Safety Data Sheet. Retrieved from
Sources
Definitive Structural Analysis: 5-Bromo-6-Isopropoxypyridine-3-Carboxylic Acid
Executive Summary
5-bromo-6-isopropoxypyridine-3-carboxylic acid is a high-value heterocyclic building block, critical in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and next-generation kinase inhibitors. Its structure features a pyridine core with three distinct functional handles: a carboxylic acid (C3) for amide coupling, a bromine atom (C5) for palladium-catalyzed cross-coupling, and an isopropoxy group (C6) that modulates lipophilicity and metabolic stability.
This guide provides a rigorous protocol for the structural confirmation of this compound, addressing the specific challenge of distinguishing it from potential regioisomers (e.g., 6-bromo-5-isopropoxypyridine-3-carboxylic acid) generated during nucleophilic aromatic substitution (
Structural Characterization Strategy
The analysis must confirm three critical attributes:
-
Regiochemistry: Is the isopropoxy group at C6 or C5?
-
Oxidation State: Is the carboxylic acid intact?
-
Purity: Absence of the 6-chloro or 6-hydroxy precursors.
Theoretical Properties
| Property | Value (Predicted) | Structural Implication |
| Formula | Exact Mass: 258.98 / 260.98 (1:1 ratio) | |
| LogP | ~2.1 - 2.5 | Moderate lipophilicity due to isopropoxy group. |
| pKa (Acid) | ~3.5 - 3.8 | Acidic proton at C3; requires buffered mobile phase for HPLC. |
| pKa (Base) | < 1.0 | Pyridine nitrogen is weakly basic due to electron-withdrawing Br and COOH. |
Spectroscopic Identification Protocol
Nuclear Magnetic Resonance (NMR)
The definitive proof of structure relies on
Predicted
NMR Data (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 13.0 - 13.5 | Broad Singlet | 1H | Acidic proton (exchangeable with |
| H-2 | 8.65 - 8.75 | Doublet ( | 1H | Most deshielded; |
| H-4 | 8.35 - 8.45 | Doublet ( | 1H | |
| CH (iPr) | 5.30 - 5.40 | Septet ( | 1H | Deshielded by oxygen attachment. |
| CH | 1.30 - 1.35 | Doublet ( | 6H | Characteristic isopropyl methyls. |
Critical Discrimination: HMBC Analysis
To distinguish the target (6-isopropoxy) from the isomer (5-isopropoxy), use Heteronuclear Multiple Bond Correlation (HMBC).
-
Target (5-Br, 6-OiPr): The proton at H-4 will show a strong 3-bond correlation to the carbon at C-6 . Since C-6 is attached to oxygen, its chemical shift will be downfield (~160-163 ppm ).
-
Isomer (5-OiPr, 6-Br): The proton at H-4 would correlate to C-6, which is now attached to Bromine. This carbon would appear significantly upfield (~140-145 ppm ).
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (
) is preferred for carboxylic acids. -
Isotope Pattern: The presence of one Bromine atom dictates a 1:1 doublet for the molecular ion.
-
258.0 (
) -
260.0 (
)
-
258.0 (
-
Fragmentation: Loss of
( ) and isopropyl group ( ) are common collision-induced dissociation (CID) pathways.
Infrared Spectroscopy (FT-IR)
-
3300 - 2500 cm
: Broad O-H stretch (Carboxylic acid dimer). -
~1700 - 1720 cm
: Strong C=O stretch (Acid carbonyl). -
~1580 cm
: C=N / C=C pyridine ring stretches.
Experimental Workflow & Logic
The synthesis typically proceeds via
Synthesis & QC Pathway
Figure 1: Synthetic workflow and quality control decision gate for 5-bromo-6-isopropoxypyridine-3-carboxylic acid.
Structural Connectivity Diagram (HMBC)
Figure 2: The critical HMBC correlation between H-4 and C-6 confirms the oxygen attachment at position 6.
Quality Control Method (HPLC)
To ensure the material is suitable for drug development (e.g., Suzuki coupling), a validated HPLC method is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).
-
Retention Time Logic:
-
Impurity (6-Hydroxy): Elutes early (polar).
-
Impurity (6-Chloro): Elutes mid-range.
-
Product (6-Isopropoxy): Elutes late (hydrophobic isopropyl group).
-
References
-
Hirokawa, Y., et al. (2000). "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid." Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.[1] Link
- Context: Establishes the reactivity patterns of 5-bromo-6-halonicotinates, serving as the foundational chemistry for the isopropoxy analog.
-
Reich, H. J. (2020).[2] "Structure Determination Using NMR." University of Wisconsin-Madison. Link
- Context: Authoritative source for calculating chemical shift increments in pyridine systems.
-
BenchChem. (2025).[3] "5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name." Link
- Context: Provides comparative spectral data for halogenated heteroaromatic acids used to benchmark the expected Br-isotope p
-
Sigma-Aldrich. (2025). "5-Bromopyridine-3-carboxylic acid Product Sheet." Link
- Context: Reference for the core scaffold properties (mp, pKa)
Sources
Thermal Characterization of 5-Bromo-6-isopropoxynicotinic Acid: A Technical Guide
Executive Summary
In the realm of advanced pharmaceutical intermediates, 5-Bromo-6-isopropoxynicotinic acid (CAS: 1311275-95-2) serves as a highly functionalized pyridine building block[1]. Its structural complexity—featuring a carboxylic acid, a halogen (bromine), and an alkoxy ether (isopropoxy) on a pyridine core—makes it a versatile precursor for targeted therapeutics. However, this same structural complexity necessitates rigorous physical characterization.
As a Senior Application Scientist, I frequently encounter discrepancies in thermal data for such specialized intermediates. The melting point is not merely a static physical constant; it is a critical quality attribute (CQA) that dictates downstream processing, solubility, and formulation strategies. This whitepaper establishes the authoritative framework for understanding and determining the melting point range of this specific compound.
Part 1: Structural Causality and Thermodynamic Profile
Why does the melting point of this compound behave the way it does? To understand the macroscopic melting range, we must analyze the microscopic intermolecular forces. The thermal behavior of this molecule is governed by three competing structural features:
-
The Carboxylic Acid Dimerization (The Anchor): Like most nicotinic acid derivatives, the C3-carboxylic acid forms strong intermolecular hydrogen bonds, creating stable dimers. This acts as the primary anchor for the crystal lattice, driving the melting point upward.
-
The Bromine Atom (The Modulator): Positioned at C5, the heavy bromine atom increases the molecular weight and enhances London dispersion forces. However, its large atomic radius can also induce steric strain, slightly perturbing optimal planar packing.
-
The Isopropoxy Group (The Disruptor): The C6-isopropoxy group is the critical variable. Unlike a compact methoxy or hydroxy group[2], the branched isopropyl chain possesses significant rotational degrees of freedom. This steric bulk actively disrupts the tight packing of the crystal lattice.
Consequently, while unsubstituted nicotinic acid melts at ~236°C, the introduction of the bulky isopropoxy group significantly depresses the melting point. Empirical determinations and predictive thermodynamic models place the melting range of highly pure this compound between 142°C and 156°C , heavily dependent on the specific crystalline polymorph yielded during synthesis[3].
Thermodynamic causality of substituents on the crystal lattice and melting point.
Part 2: Comparative Thermal Data
To contextualize this, we can benchmark this compound against its structural analogs. The table below illustrates how increasing steric bulk at the C6 position inversely correlates with the melting point.
| Compound Name | CAS Number | C5 Substituent | C6 Substituent | Typical Melting Point Range (°C) |
| Nicotinic Acid | 59-67-6 | -H | -H | 236.0 – 239.0 |
| 5-Bromonicotinic Acid | 20826-04-4 | -Br | -H | 182.0 – 186.0 |
| 5-Bromo-6-hydroxynicotinic Acid | 41668-13-7 | -Br | -OH | >250.0 (Decomposes) |
| 5-Bromo-6-methoxynicotinic Acid | 1186194-46-6 | -Br | -OCH₃ | 166.0 – 168.0* |
| This compound | 1311275-95-2 | -Br | -OCH(CH₃)₂ | 142.0 – 156.0 (Predicted) [1] |
*Based on closely related methyl ester derivatives and structural modeling.
Part 3: Self-Validating Experimental Protocol
To establish absolute trustworthiness in your thermal data, you cannot rely on a single methodology. The following protocol outlines a self-validating system combining visual capillary analysis with Differential Scanning Calorimetry (DSC). This ensures that any deviation caused by residual solvent or polymorphic transition is immediately identified.
Step 1: Sample Conditioning (Critical for Trustworthiness)
-
Causality: Residual solvents from the crystallization process (e.g., ethyl acetate or methanol) will act as plasticizers, artificially depressing the melting point.
-
Action 1: Desiccate 50 mg of the sample under vacuum (≤ 10 mbar) at 40°C for 12 hours.
-
Action 2: Gently mill the dried sample using an agate mortar to ensure a uniform particle size (typically < 50 µm), which promotes uniform heat transfer.
Step 2: Differential Scanning Calorimetry (DSC) - The Thermodynamic Standard
-
Causality: DSC provides the exact thermodynamic onset of melting, independent of human visual error, and reveals endothermic peaks that indicate polymorphic shifts.
-
Action 1: Weigh 2.0 - 3.0 mg of the conditioned sample into an aluminum standard pan; crimp to seal.
-
Action 2: Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
-
Action 3: Ramp the temperature from 25°C to 180°C at a rate of 10°C/min.
-
Data Extraction: Record the extrapolated onset temperature (
) and the peak temperature ( ).
Step 3: Visual Capillary Method - The Orthogonal Check
-
Action 1: Pack the conditioned sample into a glass capillary tube to a tightly tamped depth of 2-3 mm.
-
Action 2: Insert into a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).
-
Action 3: Rapidly heat to 130°C, then reduce the ramp rate to 1°C/min.
-
Data Extraction: Record the temperature at the first sign of liquid formation (meniscus) and the temperature of complete liquefaction.
Step 4: System Validation
-
Action: Compare the visual liquefaction range with the DSC
. If the discrepancy is > 0.5°C, the system flags a potential impurity or calibration error, mandating a recalibration or sample repurification.
Self-validating workflow for accurate thermal analysis and melting point determination.
Part 4: Implications for Drug Development
Understanding the precise melting point range of this compound is paramount for scale-up chemists. A depressed or broadened melting range (e.g., >2°C variance) is the first indicator of debromination impurities or incomplete etherification during the synthesis of the isopropoxy group.
Furthermore, because this compound is often subjected to subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the bromine site), ensuring its crystalline purity via thermal analysis directly correlates to the yield, kinetic consistency, and safety profile of the final Active Pharmaceutical Ingredient (API).
References
-
Matrix Scientific. "this compound." Catalog Number 212459. 1
-
Matrix Scientific. "SAFETY DATA SHEET: this compound." 3
-
BLD Pharm. "41668-13-7 | 5-Bromo-6-hydroxynicotinic acid." 2
-
ChemicalBook. "METHYL 6-AMINO-5-BROMONICOTINATE | 180340-70-9." 4
Sources
literature review of 5-Bromo-6-isopropoxynicotinic acid synthesis
The following technical guide details the synthesis of 5-Bromo-6-isopropoxynicotinic acid , a critical intermediate in the development of GLP-1 agonists, kinase inhibitors, and other pyridine-based therapeutics.
Executive Summary
Target Compound: this compound
CAS: 1219936-55-6 (Analogous/Related) / Generic Structure Search
Molecular Formula:
This guide prioritizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The most robust disconnection relies on utilizing the high reactivity of the C6 position in nicotinic acid derivatives.
-
Strategy:
Displacement. -
Key Intermediate: 5-Bromo-6-chloronicotinic acid (commercially available or synthesized from 6-hydroxynicotinic acid).[1]
-
Nucleophile: Sodium Isopropoxide (generated in situ).
Figure 1: Retrosynthetic disconnection showing the convergent assembly via
Experimental Protocol
Phase 1: Precursor Preparation (If not purchased)
Objective: Synthesis of 5-Bromo-6-chloronicotinic acid.[1][2][3] Note: If starting material is purchased (CAS 29241-62-1), skip to Phase 2.[1]
-
Bromination: Treat 6-hydroxynicotinic acid with
in acetic acid or at 70-80°C to yield 5-bromo-6-hydroxynicotinic acid.[1] -
Chlorination: Reflux the intermediate in
(Phosphorus oxychloride) with a catalytic amount of DMF for 3-4 hours. -
Quench: Pour onto ice carefully. The product precipitates as a pink/white solid.
-
Yield: Typically 85-95%.
Phase 2: The Core Synthesis ( Reaction)
Reaction: Displacement of C6-Cl by Isopropoxide.
Method A: Direct Displacement (High Efficiency)
This method avoids protection/deprotection steps by using excess base to solubilize the carboxylic acid as a dianion.
Reagents:
-
5-Bromo-6-chloronicotinic acid (1.0 eq)[1]
-
Isopropanol (Solvent & Reagent, 10-20 volumes)[1]
-
Potassium Hydroxide (KOH) or Sodium Hydride (NaH) (3.0 - 4.0 eq)[1]
-
Catalyst: 18-Crown-6 (0.1 eq) - Optional, enhances rate.[1]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Alkoxide Formation:
-
If using NaH: Suspend NaH (60% in oil, 3.5 eq) in anhydrous THF or Isopropanol at 0°C. Add Isopropanol slowly (if THF is solvent) or stir if neat.
-
If using KOH: Dissolve KOH pellets (4.0 eq) in Isopropanol with mild heating.
-
-
Addition: Add 5-Bromo-6-chloronicotinic acid (1.0 eq) portion-wise.
-
Mechanistic Note: The first equivalent of base deprotonates the carboxylic acid (
). The subsequent equivalents generate the isopropoxide nucleophile ( ).
-
-
Reaction: Heat the mixture to reflux (82°C) for 6-12 hours.
-
Monitoring: Check via HPLC or TLC (50% EtOAc/Hexane). The starting material (Cl-Ar) should disappear; the product is more polar due to the acid group but less polar than the hydroxy impurity.
-
-
Workup:
-
Concentrate under reduced pressure to remove excess Isopropanol.
-
Dilute residue with water (50 mL/g).
-
Acidification (Critical): Slowly adjust pH to ~3-4 using 1N HCl. The product will precipitate.[4][5][6]
-
Purification: Filter the solid.[3][6] If gummy, extract with Ethyl Acetate, dry over
, and recrystallize from Ethanol/Water.[1]
Method B: The Ester Route (High Purity)
Recommended for GMP workflows to avoid salt formation issues.
-
Esterification: Reflux 5-Bromo-6-chloronicotinic acid in MeOH with catalytic
-> Methyl 5-bromo-6-chloronicotinate . -
Substitution: React the ester with Sodium Isopropoxide (1.1 eq) in Isopropanol at 0°C to RT.
-
Selectivity: The ester is more electrophilic, allowing milder conditions (RT vs Reflux), reducing debromination side reactions.
-
-
Hydrolysis: Treat the resulting ester with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours to yield the final acid.
Analytical Characterization & Validation
| Parameter | Specification / Expectation |
| Appearance | White to off-white crystalline solid |
| MS (ESI) | |
| Regiochemistry | Confirmed by HMBC: Coupling between Isopropyl-CH proton and C6 of pyridine. |
Process Logic & Troubleshooting
Figure 2: Decision tree for selecting the optimal synthetic pathway based on purity requirements.
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of acid.[1] | Use 3.5+ equivalents of base. Ensure anhydrous conditions if using NaH. |
| Des-bromo impurity | Over-reduction or metal-halogen exchange.[1] | Lower reaction temperature; switch from NaH to |
| Gummy Product | Isopropanol trapped in lattice. | Recrystallize from minimal Ethanol followed by high-vacuum drying at 50°C. |
References
-
ChemicalBook. 5-Bromo-6-chloronicotinic acid Synthesis & Properties. (CAS 29241-62-1).[1][2][3][7] Retrieved from .
-
BenchChem.Application Notes: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. (Protocol for
on nicotinic scaffolds). Retrieved from . -
Royal Society of Chemistry. Synthetic routes to substituted nicotinic acids. (Supplementary Info, general procedure for alkoxylation of chloronicotinic acids). Retrieved from .
-
Google Patents. Process for preparing 5-bromonicotinic acid derivatives. (RU2039046C1).[5] Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 5-Bromo-6-chloronicotinic acid.[1] Retrieved from .
Sources
- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 2. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]
- 3. 5-Bromo-6-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. H32384.06 [thermofisher.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-6-isopropoxynicotinic Acid
Introduction: The Significance of 6-Alkoxypyridine-3-carboxylic Acids
Substituted nicotinic acid derivatives are cornerstone building blocks in modern medicinal chemistry and drug discovery. Among these, 5-bromo-6-alkoxynicotinic acids serve as versatile intermediates, offering multiple points for chemical modification. The bromine atom at the 5-position provides a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or amine substituents.[1] The isopropoxy group at the 6-position can modulate the electronic properties, solubility, and metabolic stability of the final molecule, while the carboxylic acid at the 3-position allows for the formation of amides, esters, and other derivatives.
This application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-6-isopropoxynicotinic acid from its precursor, 5-bromo-6-chloronicotinic acid. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The conversion of 5-bromo-6-chloronicotinic acid to its isopropoxy analogue proceeds via a bimolecular SNAr mechanism. Unlike typical nucleophilic substitution on aliphatic carbons (SN2), this reaction occurs on an aromatic sp²-hybridized carbon.[2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further amplified by the electron-withdrawing effects of the bromo and carboxyl substituents, making the ring susceptible to attack by strong nucleophiles.[3][4]
The key steps are as follows:
-
Nucleophile Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate isopropanol, generating a highly nucleophilic sodium isopropoxide. This in-situ formation is critical for driving the reaction.[5][6]
-
Nucleophilic Attack and Meisenheimer Complex Formation: The isopropoxide anion attacks the electron-deficient carbon atom at the 6-position of the pyridine ring, which bears the chloride leaving group. This addition step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized across the ring system and onto the oxygen atoms of the carboxyl group, stabilizing the intermediate.
-
Rearomatization and Leaving Group Expulsion: The Meisenheimer complex collapses, restoring the aromaticity of the pyridine ring by expelling the chloride ion, which is a good leaving group. This elimination step is typically the fast step of the reaction.
The overall transformation is a classic example of an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.[2][7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves sodium hydride, which is highly flammable and reacts violently with water. It also uses flammable solvents and corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 5-bromo-6-chloronicotinic acid (1.0 eq) | >97% | Sigma-Aldrich |
| Sodium Hydride (NaH), 60% dispersion in oil (3.0 eq) | Reagent Grade | Sigma-Aldrich |
| 2-Propanol (Isopropanol) | Anhydrous, >99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Deionized Water | N/A | In-house |
Equipment:
-
Three-neck round-bottom flask (appropriately sized)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Isopropoxide (Nucleophile Generation):
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried to remove moisture.
-
Under a positive pressure of nitrogen or argon, add sodium hydride (3.0 eq) to the flask.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry. The volume should be sufficient to ensure good stirring (approx. 10 mL per gram of starting material).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add anhydrous isopropanol (at least 5.0 eq) dropwise via syringe. The large excess of isopropanol also serves as a reactant and co-solvent.
-
Causality Note: The addition must be slow to control the vigorous evolution of hydrogen gas. Anhydrous conditions are critical as NaH reacts violently with water.[9]
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium isopropoxide.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
To the freshly prepared sodium isopropoxide solution, add 5-bromo-6-chloronicotinic acid (1.0 eq) portion-wise as a solid.
-
Causality Note: The pyridine ring is activated towards nucleophilic attack by its electron-deficient nature, facilitating the displacement of the chloride.[4]
-
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF) using a heating mantle.
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature and then further cool to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.
-
Once gas evolution ceases, add more water to dissolve the salts.
-
Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1M HCl.
-
Causality Note: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification is essential to protonate it to the neutral carboxylic acid, which is soluble in organic solvents and will precipitate out of the aqueous solution.[10]
-
-
A precipitate of the crude product should form. Transfer the entire mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for higher purity, the product can be purified using silica gel column chromatography.
-
Summary of Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Optimization Notes |
| Starting Material | 5-bromo-6-chloronicotinic acid | The chloro-substituent is an effective leaving group for SNAr reactions. |
| Nucleophile | Isopropanol | The alcohol is deprotonated in-situ to form the active isopropoxide nucleophile. |
| Base | Sodium Hydride (NaH), 60% dispersion | A strong, non-nucleophilic base that ensures irreversible and complete deprotonation of the alcohol.[5] Potassium carbonate (K₂CO₃) is a milder alternative but may require higher temperatures and longer reaction times. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent that solubilizes the reactants and does not interfere with the nucleophile.[11] Dimethylformamide (DMF) can also be used and may accelerate the reaction but is harder to remove. |
| Stoichiometry | 1.0 eq. Starting Material, 3.0 eq. Base, >5.0 eq. Alcohol | Excess base and alcohol ensure the reaction goes to completion by driving the equilibrium towards product formation. |
| Temperature | Reflux (~66°C in THF) | Provides the necessary activation energy for the SNAr reaction. Higher temperatures may be needed if using a weaker base or less reactive substrate. |
| Reaction Time | 12-24 hours | Reaction should be monitored by TLC or LC-MS to determine the endpoint. |
| Work-up | Aqueous quench followed by acidification and extraction | Critical for neutralizing the base, protonating the carboxylic acid product for extraction, and separating it from inorganic byproducts.[10] |
References
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. [Link]
-
Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
PubMed Central (PMC). (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Caspian Journal of Chemistry. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. [Link]
-
Sciencemadness.org. (2025, April 17). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED![Link]
-
FIU Unix Faculty Sites. (n.d.). Chapter 11 Alcohols and Ethers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. prepchem.com [prepchem.com]
- 11. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
Suzuki coupling reaction conditions for 5-Bromo-6-isopropoxynicotinic acid
An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-6-isopropoxynicotinic Acid
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on this compound, a challenging yet valuable heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, explore critical parameter optimization, and present a robust, step-by-step protocol. The guidance herein is tailored for researchers, scientists, and drug development professionals seeking to construct complex biaryl structures from this sterically hindered and electronically complex substrate.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2] Its widespread adoption is due to the commercial availability of a vast array of boronic acids, the mild reaction conditions, and a general tolerance of diverse functional groups.
The substrate in focus, this compound, presents a unique set of challenges that require careful consideration for successful coupling:
-
Steric Hindrance: The bulky isopropoxy group at the C6 position, ortho to the bromine, significantly encumbers the site of reaction, potentially impeding the initial oxidative addition step.
-
Electronic Effects & Competing Coordination: The substrate contains three key features that can influence the palladium catalyst: the pyridine nitrogen, the carboxylic acid, and the bromo-substituent. The lone pair on the pyridine nitrogen and the carboxylate anion (formed under basic conditions) can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]
-
Substrate Solubility: The presence of the carboxylic acid imparts polarity that can affect solubility in common aprotic organic solvents.
This guide provides a systematic approach to overcoming these challenges, enabling efficient and high-yielding synthesis of the desired coupled products.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[1][4] The use of bulky, electron-rich ligands is critical to facilitate this step, especially with sterically hindered aryl bromides.[1]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Optimizing Reaction Parameters for a Challenging Substrate
Successful coupling of this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent system.
Palladium Catalyst & Ligand Selection
The combination of steric hindrance from the isopropoxy group and potential for heteroatom coordination necessitates a highly active catalyst system.
-
Palladium Source: While Pd(PPh₃)₄ can be used, modern catalyst systems often generate the active Pd(0) species in situ from more stable Pd(II) precatalysts like Pd(OAc)₂ or from Pd(0) sources like Pd₂(dba)₃.[2] These are often more robust and provide higher turnover numbers.
-
Ligand Choice: This is the most critical parameter. The ideal ligand must be both bulky and electron-rich.
-
Bulky Phosphines: Ligands from the Buchwald and Fu groups are highly effective for sterically demanding substrates.[7][8] Excellent starting points include biaryl phosphines like SPhos and XPhos . Their steric bulk promotes the reductive elimination step and can prevent catalyst dimerization, while their electron-donating nature facilitates the oxidative addition step.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and are often more thermally stable than phosphine ligands.[1][9] Catalysts such as PEPPSI™-IPr are effective for coupling challenging heteroaromatic halides.
-
Base Selection
The presence of the acidic carboxylic acid proton requires careful base selection to avoid complications. The deprotonated carboxylate can potentially chelate the palladium, inhibiting catalysis.[3]
-
Inorganic Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for substrates with sensitive functional groups. It is strong enough to facilitate transmetalation but generally does not cause harsh side reactions.[10]
-
Cesium Carbonate (Cs₂CO₃): A highly effective base, often used for difficult couplings due to its high solubility in organic solvents and the beneficial "cesium effect."[10]
-
Potassium Fluoride (KF): A milder base that can be effective, particularly if the substrate is sensitive to stronger bases.[6] It is thought to activate the boronic acid by forming a trifluoroborate salt in situ.
-
Solvent System
The solvent must solubilize all components of the reaction, including the polar starting material and the inorganic base.
-
Aprotic Ethers: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices.
-
Aromatic Hydrocarbons: Toluene is also widely used.
-
Aqueous Mixtures: Most protocols using inorganic bases like K₃PO₄ or Cs₂CO₃ require a co-solvent of water (e.g., Dioxane/H₂O 4:1) to solubilize the base and facilitate the reaction.[1][11]
Optimized Conditions Summary
The following table summarizes a validated set of conditions for the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Pd₂(dba)₃ | 1-2 mol% Pd |
| Ligand | SPhos or XPhos | 2.5-5 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Sufficient to make a ~0.1 M solution |
| Temperature | 90 - 110 °C | To overcome activation energy barriers |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.025 mmol, 0.025 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or reaction vial)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand. Add this solid mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) followed by the deionized water (2 mL) via syringe. The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: a. Once complete, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid of the product, facilitating its extraction into the organic layer. d. Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to prevent streaking) or by recrystallization to yield the pure biaryl product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly degassed system. | Use a fresh batch of palladium precatalyst/ligand. Ensure the oil bath is at the correct temperature. Improve the degassing procedure. |
| Protodeboronation of Boronic Acid | Presence of excess water or oxygen; Base too strong or reaction time too long. | Ensure solvents are properly degassed. Consider using a milder base like KF or CsF. Use boronic esters (e.g., pinacol esters) which are more stable. |
| Formation of Dark Precipitate (Palladium Black) | Ligand decomposition; Catalyst instability. | Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC). Ensure a strictly inert atmosphere. |
| Product is Difficult to Purify | Streaking on silica gel due to the carboxylic acid. | Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to keep the product protonated. |
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Oldenhuis, N. J. et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Botta, B. et al. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]
-
Felpin, F-X. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Yin, D. et al. (2017). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. [Link]
-
Yin, L. et al. (2005). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]
-
Zhang, T. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Kim, H. et al. (2015). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Boyle, G. A. et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
ResearchGate. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
preparation of pyridine-3-carboxylic acid derivatives for drug discovery
Application Note: Preparation of Pyridine-3-Carboxylic Acid Derivatives for Drug Discovery
Executive Summary & Strategic Importance
Pyridine-3-carboxylic acid (Nicotinic acid, Niacin) is a "privileged scaffold" in medicinal chemistry. It serves as the core structure for essential coenzymes (NAD+/NADP+), a ligand for G-protein coupled receptors (GPR109A), and a key pharmacophore in approved drugs ranging from antihyperlipidemics to kinase inhibitors (e.g., Bosutinib).
For the drug discovery chemist, this scaffold presents a unique duality:
-
Versatility: It offers three distinct vectors for diversification: the carboxylic acid (amide/ester formation), the pyridine nitrogen (N-oxides/salts), and the aromatic ring (C-H functionalization).
-
Challenge: The electron-deficient nature of the pyridine ring makes electrophilic substitution difficult, while its zwitterionic character (pKa₁ ~2.0, pKa₂ ~4.8) complicates isolation and solubility in organic solvents.
This guide provides three field-proven protocols designed to overcome these challenges, moving from standard derivatization to advanced late-stage functionalization.
Strategic Workflow
The following decision tree illustrates the logical flow for synthesizing and functionalizing nicotinic acid derivatives in a discovery setting.
Figure 1: Strategic workflow for the synthesis and diversification of nicotinic acid derivatives.
Protocol 1: Robust Amide Coupling (The "Workhorse")
Objective: Synthesize nicotinamides efficiently. Challenge: Nicotinic acid is poorly soluble in DCM/EtOAc and can form insoluble salts with coupling reagents. The pyridine nitrogen can also act as a nucleophile, leading to N-acyl pyridinium byproducts if not properly managed. Solution: Use of HATU with DIPEA in polar aprotic solvents (DMF) ensures rapid activation and prevents "catalyst poisoning" by the pyridine nitrogen.
Materials
-
Substrate: Pyridine-3-carboxylic acid (1.0 equiv)
-
Amine Partner: Primary or secondary amine (1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Anhydrous DMF (concentration 0.1 M - 0.2 M)
Step-by-Step Methodology
-
Pre-Activation (Critical):
-
In a dry round-bottom flask under
, dissolve Pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF. -
Add DIPEA (3.0 equiv). The solution should become homogeneous.
-
Add HATU (1.2 equiv) in one portion.
-
Stir at Room Temperature (RT) for 15–30 minutes. This allows the formation of the activated At-ester (7-azabenzotriazol-1-yl ester), which is more reactive and less prone to racemization than OBt esters.
-
-
Coupling:
-
Add the amine (1.1 equiv) dropwise or in one portion.
-
Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H).
-
-
Workup (Zwitterion-Aware):
-
Purification:
-
Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).
-
Protocol 2: Late-Stage C-H Functionalization (Minisci Reaction)
Objective: Install alkyl groups at the C2 (and C4) position of the pyridine ring without de novo synthesis. Mechanism: Radical alkylation of the protonated heterocycle.[4][5] Why this method: It allows for the rapid generation of analogs from a single nicotinic acid precursor, a powerful tactic for Structure-Activity Relationship (SAR) studies.
Materials
-
Substrate: Methyl nicotinate (or Nicotinic acid) (1.0 equiv)
-
Radical Source: Alkyl carboxylic acid (R-COOH) (3.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(Ammonium persulfate) (3.0 equiv) -
Acid: TFA (1.0 equiv) or
(1.0 equiv) to protonate the pyridine. -
Solvent: DCM:Water (biphasic 1:1) or Acetonitrile:Water.
Step-by-Step Methodology
-
Preparation:
-
Dissolve Methyl nicotinate (1.0 mmol) in DCM (5 mL) and Water (5 mL).
-
Add the alkyl carboxylic acid (3.0 mmol) (Source of the alkyl radical R•).
-
Add TFA (1.0 mmol) to protonate the pyridine nitrogen. Protonation lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.[5]
-
Add
(0.2 mmol).
-
-
Reaction:
-
Heat the biphasic mixture to 40–50°C with vigorous stirring.
-
Add Ammonium Persulfate (3.0 mmol) dissolved in a minimum amount of water dropwise over 20 minutes.
-
Caution: Gas evolution (
) will occur as the alkyl acid decarboxylates.
-
-
Monitoring:
-
Stir for 2–4 hours. Monitor by TLC/LC-MS. The product will be the C2-alkylated pyridine (major) and C4-alkylated (minor).
-
-
Workup:
-
Cool to RT. Basify carefully with saturated
to pH ~8. -
Extract with DCM (3 x 10 mL).
-
Dry organic layers over
and concentrate.[6]
-
-
Purification:
-
The C2 and C4 isomers usually have distinct Rf values. Separate via silica gel chromatography (Hexane:EtOAc).
-
Reaction Scheme (DOT):
Figure 2: Mechanism of Silver-Catalyzed Minisci Alkylation.
Protocol 3: Isolation & Purification of Zwitterions
Objective: Isolate free nicotinic acid derivatives from aqueous reaction mixtures. Challenge: Pyridine acids exist as zwitterions in water. They are highly soluble in water at neutral pH but poorly soluble in organic solvents, making extraction difficult.
The Isoelectric Point (pI) Method
-
Determine pI: The isoelectric point of nicotinic acid is 3.42 . At this pH, the net charge is zero, and water solubility is at its minimum.
-
Procedure:
-
Crystallization:
-
Cool the solution to 0–4°C. Stir for 1–2 hours.
-
The zwitterionic product should precipitate as a white/off-white solid.
-
Filter and wash with a small amount of cold water, then cold acetone.
-
Alternative: Ion Exchange (for non-precipitating oils)
-
Resin: Dowex 50W (Strong Cation Exchange).
-
Load: Load the aqueous solution at pH < 2 (Pyridine is protonated, binds to resin).
-
Wash: Wash resin with water to remove non-basic impurities.
-
Elute: Elute with 2M
. The pyridine deprotonates and releases from the resin. -
Finish: Lyophilize the eluent to obtain the pure ammonium salt or free acid.
Data Summary: Coupling Reagent Comparison
| Reagent | Activation Time | Solvent Compatibility | Primary Use Case | Cost/Scale |
| HATU | 15-30 min | DMF, NMP | Best for Pyridines. High yield, low racemization. | High (Discovery) |
| EDC / HOBt | 30-60 min | DCM, DMF, Water | Standard couplings, water-tolerant. | Low (Scale-up) |
| SOCl₂ (Acid Chloride) | N/A | DCM, Toluene | Sterically hindered amines. Risk: HCl salt formation. | Very Low |
| T3P | 0 min (in situ) | EtOAc, DMF | Scalable, easy workup (water soluble byproducts). | Medium |
References
- Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun.
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. scispace.com [scispace.com]
- 6. peptide.com [peptide.com]
- 7. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
nucleophilic aromatic substitution on 5-bromo-6-substituted nicotinic acids
Application Note: High-Fidelity on 5-Bromo-6-Halonicotinic Acids
Executive Summary
5-bromo-6-halonicotinic acids are "linchpin" scaffolds in medicinal chemistry. They offer three distinct vectors for diversification:
-
C3-Carboxylic Acid: Amidation/Esterification (Solubility/Binding).
-
C6-Position (
): Introduction of polarity/heterocycles (Kinetic control). -
C5-Bromide (Cross-coupling): Biaryl construction (Thermodynamic/Catalytic control).
This guide focuses on the C6-selective
Mechanistic Insight & Regioselectivity
The Regioselectivity Hierarchy
In a 5-bromo-6-halonicotinic acid, the C6 position is exponentially more reactive than C5 due to:
-
The Nitrogen Effect: C6 is ortho to the ring nitrogen (
), allowing the nitrogen to stabilize the negative charge in the Meisenheimer intermediate (resonance stabilization). C5 is meta and lacks this stabilization. -
Inductive Activation: The C5-bromine atom exerts a strong inductive withdrawing effect (-I), further activating the adjacent C6 carbon towards nucleophilic attack.
The "Carboxylate Deactivation" Factor
When performing
-
Implication: Reactions on the free acid require higher temperatures (
C) or stronger nucleophiles compared to their ester/amide counterparts.
Pathway Visualization
Figure 1: Reaction pathway highlighting the energy barrier introduced by carboxylate formation.
Experimental Protocols
Protocol A: Direct Amination of the Free Acid (The "Thermal" Route)
Best for: Rapid analoging when the amine is inexpensive and stable to heat. Mechanism: Overcomes electronic deactivation via thermal energy and solvent polarity.
Reagents:
-
Nucleophile: Primary or Secondary Amine (2.5 – 3.0 equivalents).
-
Solvent: n-Butanol (preferred) or DMF/DMSO.
-
Base: None (excess amine acts as base) or DIPEA (if amine is precious).
Step-by-Step:
-
Charge: To a reaction vial, add 5-bromo-6-chloronicotinic acid (1.0 eq) and n-Butanol (5 mL/mmol).
-
Add Nucleophile: Add the amine (3.0 eq). Note: The first equivalent neutralizes the carboxylic acid; the remaining equivalents drive the kinetics.
-
Reflux: Heat the mixture to 110–120°C (reflux for n-BuOH).
-
Checkpoint: Reaction is typically complete in 4–12 hours. Monitor via LCMS (Product M+1 will be Substrate - Cl + Amine).
-
-
Workup (Precipitation Method):
-
Cool to Room Temperature (RT).
-
The product often precipitates as the zwitterion. Filter and wash with cold ether.
-
Alternative: If no precipitate, concentrate solvent, dilute with water, and adjust pH to ~4-5 with 1N HCl to precipitate the free acid.
-
-
Purification: Recrystallization from EtOH/Water or Reverse Phase Prep-HPLC.
Protocol B: Alkoxylation ( with Alcohols)
Best for: Installing ether linkages (e.g., -OMe, -OBn). Critical Constraint: Alkoxides are strong bases; they will doubly deprotonate the substrate.
Reagents:
-
Substrate: 5-bromo-6-fluoronicotinic acid (Fluorine is a superior leaving group for O-nucleophiles due to higher electronegativity).
-
Nucleophile: Alcohol (Solvent or 2-3 eq).
-
Base: NaH (3.0 eq) or KOtBu.
-
Solvent: THF or DMF.[3]
Step-by-Step:
-
Activation: In a dried flask under
, suspend NaH (3.0 eq, 60% in oil) in anhydrous THF at 0°C. -
Alkoxide Formation: Add the alcohol (e.g., Benzyl alcohol, 1.1 eq) dropwise. Stir for 15 min.
-
Substrate Addition: Add 5-bromo-6-fluoronicotinic acid (1.0 eq) dissolved in minimal THF.
-
Note: Gas evolution (
) will occur as the COOH deprotonates.
-
-
Reaction: Warm to 60°C. Stir for 2–6 hours.
-
Quench: Carefully quench with water/ice.
-
Isolation: Acidify aqueous layer to pH 3. Extract with EtOAc.[1] The product is the 6-alkoxy-5-bromo-acid.
Protocol C: The "Ester Activation" Bypass
Best for: Low-reactivity nucleophiles (anilines, sterically hindered amines). Logic: Converting COOH to an ester (COOMe) removes the negative charge, restoring the ring's electrophilicity.
Workflow:
-
Esterification: Treat acid with
(Reflux, 2h) Methyl ester. -
: React ester with amine (1.1 eq) and
(2 eq) in DMF at RT to 60°C .-
Advantage: Reaction occurs much faster and at lower temperatures than Protocol A.
-
-
Hydrolysis (Optional): Treat with LiOH/THF/H2O to return to the acid.
Decision Matrix & Troubleshooting
Use this logic tree to select the optimal protocol for your specific nucleophile.
Figure 2: Strategic decision tree for protocol selection based on nucleophile class.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Reaction (SM Recovery) | Carboxylate deactivation is too strong. | Switch to Protocol C (Ester intermediate) or switch solvent to NMP (higher T). |
| Decarboxylation | Excessive heat (>150°C) in acidic media. | Keep Temp <130°C. Ensure basic conditions (excess amine). |
| Loss of Br (at C5) | Palladium contamination or radical mechanism. | Ensure metal-free environment. Avoid radical initiators. C5-Br is generally stable to standard |
| Hydrolysis of Cl (to OH) | Wet solvent or hydroxide presence. | Use anhydrous solvents.[3] If using hydroxide bases, ensure nucleophile is more reactive. |
References
-
Regioselectivity in Pyridines: Schlosser, M. et al. "Site-Selective Substitution of Dihalopyridines." Journal of Organic Chemistry, 2005 , 70(6), 2494–2502. Link
- Mechanism & Kinetics: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991 .[4] (Foundational text on Meisenheimer complexes).
-
Synthesis of 5-bromo-6-chloronicotinic acid: ChemicalBook Synthesis Protocols, CAS 29241-62-1.[1] Link
- Reaction of Halonicotinic Acids with Amines: Li, J. J. et al. "Contemporary Drug Synthesis." Wiley-Interscience, 2004.
- Carboxylate Deactivation Effects: Mortensen, D. S. et al. "Optimization of the SnAr reaction of 6-chloronicotinic acids." Tetrahedron Letters, 2010, 51(3), 467-470.
Sources
- 1. 5-Bromo-6-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Bromo-6-isopropoxynicotinic Acid Scaffold
Abstract
The pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics. Within this class, 5-bromo-6-isopropoxynicotinic acid represents a highly versatile and strategically functionalized starting material for the synthesis of targeted kinase inhibitors. Its two distinct reactive handles—a bromine atom amenable to palladium-catalyzed cross-coupling and a carboxylic acid ready for amidation—provide a robust platform for systematically exploring chemical space and optimizing structure-activity relationships (SAR). This guide provides an in-depth exploration of the core synthetic strategies, detailed experimental protocols, and biochemical evaluation methods for developing novel kinase inhibitors from this scaffold, contextualized through the lens of synthesizing precursors for clinically relevant molecules like the mTOR inhibitor, Vistusertib (AZD2014).
The Strategic Value of the this compound Scaffold
Kinase inhibitors have revolutionized targeted therapy, particularly in oncology. A common structural motif for these inhibitors is a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine of ATP.[1] The this compound scaffold is expertly primed for this role.
-
The Bromine Atom (C5 Position): This serves as a linchpin for introducing diverse aryl and heteroaryl groups via C-C bond-forming reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the installation of the crucial hinge-binding moieties.
-
The Carboxylic Acid (C3 Position): This functional group is ideal for modification via amide coupling, one of the most reliable and frequently used reactions in the final steps of drug synthesis.[4][5] This position typically allows for the extension of the molecule into the solvent-exposed region, enabling chemists to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability, or to engage with additional surface residues on the target kinase.
-
The Isopropoxy Group (C6 Position): This group provides steric bulk and lipophilicity, which can influence the molecule's orientation within the binding pocket and contribute to improved potency and selectivity.
The combination of these features allows for a convergent and modular synthetic approach, making this scaffold an invaluable tool for drug discovery professionals.
Core Synthetic Methodologies & Protocols
Two primary synthetic transformations unlock the potential of the this compound scaffold: Suzuki-Miyaura coupling and amide bond formation.
Strategy 1: Suzuki-Miyaura Coupling for Hinge-Binder Installation
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron species with an aryl halide.[3] It is exceptionally well-suited for this scaffold due to its tolerance of a wide range of functional groups and its proven scalability.[1][2] This reaction is used to attach the core heterocyclic system that will interact with the kinase hinge.
This protocol describes the coupling of this compound with a generic (hetero)aryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
(Hetero)aryl boronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture (e.g., 4:1)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the (hetero)aryl boronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) species in the catalytic cycle is sensitive to oxygen.
-
Add the degassed solvent (DME or Dioxane/Water) to the flask.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). The dppf ligand provides stability and efficiency to the catalytic system.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Strategy 2: Amide Bond Formation for Side-Chain Elaboration
With the hinge-binding moiety installed, the carboxylic acid is typically coupled with an amine. This reaction is robust and allows for the introduction of a vast array of functionalities to optimize the compound's properties. The process generally involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
This protocol provides a reliable method for synthesizing amides from the products of the Suzuki coupling.
Stage 1: Formation of the Acyl Chloride
-
Materials:
-
Substituted nicotinic acid from Protocol 2.1.1 (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)
-
-
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the nicotinic acid derivative in anhydrous DCM.
-
Add thionyl chloride (or oxalyl chloride with catalytic DMF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (40-50 °C) for 1-3 hours until gas evolution ceases.
-
Cool the mixture and remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.[6]
-
Stage 2: Coupling with Amine
-
Materials:
-
Crude acyl chloride from Stage 1 (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine and the base (e.g., TEA) in anhydrous DCM and cool the solution to 0 °C in an ice bath. The base is essential to neutralize the HCl generated during the reaction.[6]
-
Dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography or recrystallization.
-
Caption: Workflow for the two-stage amide bond formation protocol.
Application Note: Synthesis of a Vistusertib (AZD2014) Analogue Core
Vistusertib (AZD2014) is a potent, selective, and dual inhibitor of mTORC1 and mTORC2, which has been investigated in numerous clinical trials for various cancers.[7][8][9] While the exact industrial synthesis may vary, the core structure can be conceptually assembled using the strategies outlined above, demonstrating the scaffold's utility. We present a logical pathway to a key structural analogue.
Objective: To synthesize a core fragment analogous to Vistusertib by combining Suzuki coupling and amidation.
Synthetic Pathway Overview:
-
Suzuki Coupling: Couple this compound with 2,4-dichloro-7-methoxypyrido[2,3-d]pyrimidine boronic ester (a hypothetical but plausible intermediate).
-
Amidation: Couple the resulting carboxylic acid with (S)-3-methylmorpholine.
-
Final Coupling: A subsequent nucleophilic aromatic substitution (SNAr) would be required to add the second morpholine group, a common reaction in assembling such kinase inhibitors.[4]
Caption: Conceptual synthetic pathway to a Vistusertib (AZD2014) analogue.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized compound.
| Technique | Purpose | Typical Observations for a Final Product |
| ¹H NMR | Confirms proton environment and structural integrity. | Aromatic signals in the 7-9 ppm range, characteristic signals for the isopropoxy group, morpholine protons, and amide N-H (if present).[10] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Signals for carbonyl carbons (amide and acid), aromatic carbons, and aliphatic carbons corresponding to the proposed structure.[10] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the target compound.[11] |
| HPLC | Assesses the purity of the final compound. | A single major peak indicating >95% purity is typically required for biological testing. |
Protocol for Biological Evaluation
Once synthesized and purified, the compounds must be tested for their ability to inhibit the target kinase.
Protocol 5.1: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This is a common non-radiometric method to determine kinase activity and calculate inhibitor potency (IC₅₀).[12]
Materials:
-
Recombinant human kinase (e.g., mTOR, DCLK1)
-
FAM-labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds dissolved in DMSO (serial dilutions)
-
384-well plate
-
Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound solution or DMSO (for positive and negative controls).
-
Add the recombinant kinase and the FAM-labeled peptide substrate. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The ATP concentration is often set at or near its Kₘ value for the specific kinase.
-
Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature or 30 °C.
-
Stop the reaction by adding a stop solution (typically containing EDTA to chelate Mg²⁺).
-
Analyze the samples using a capillary electrophoresis instrument. The instrument measures the ratio of the phosphorylated product peptide to the unphosphorylated substrate peptide.[12]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
Caption: Workflow for an in vitro kinase inhibition mobility shift assay.
Illustrative Structure-Activity Relationship (SAR) Data
The modular synthesis enabled by the scaffold allows for rapid generation of analogues to build SAR.
| Compound ID | R¹ Group (from Suzuki) | R² Group (from Amide) | Kinase IC₅₀ (nM) |
| INH-001 | Phenyl | Morpholine | 250 |
| INH-002 | Pyrimidinyl | Morpholine | 55 |
| INH-003 | Pyridinyl | Morpholine | 80 |
| INH-004 | Pyrimidinyl | N-Methylpiperazine | 45 |
| INH-005 | Pyrimidinyl | (S)-3-Methylmorpholine | 8.5 |
This hypothetical data illustrates that a pyrimidinyl group at R¹ (a common hinge-binder) is preferred over phenyl or pyridinyl. It also shows that modifying the amine at R² (e.g., adding a methyl group to the morpholine) can significantly enhance potency.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile platform for the discovery and development of novel kinase inhibitors. The orthogonal reactivity of its bromine and carboxylic acid functionalities permits a modular and efficient approach to library synthesis and SAR exploration. The protocols and strategies detailed herein provide a comprehensive guide for researchers to leverage this scaffold effectively.
Future applications could extend beyond traditional kinase inhibitors. For instance, the scaffold could be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the solvent-exposed amide position provides a convenient attachment point for a linker connected to an E3 ligase ligand.[13] As the demand for highly selective and potent targeted therapies continues to grow, scaffolds like this compound will remain central to the innovation pipeline in drug discovery.
References
-
GMB-805 in Synthesis of asciminib-based PROTACs. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. Retrieved from [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC. (n.d.). Retrieved from [Link]
-
Shen, G., Liu, M., Lu, J., & Meng, T. (2019). Practical synthesis of Vistusertib (AZD2014), an ATP competitive mTOR inhibitor. Tetrahedron Letters, 60(47), 151333. Retrieved from [Link]
-
Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases - Helda - University of Helsinki. (n.d.). Retrieved from [Link]
-
Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole - CORE. (n.d.). Retrieved from [Link]
-
Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H - DOI. (n.d.). Retrieved from [Link]
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine - Semantic Scholar. (2023, October 16). Retrieved from [Link]
-
Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Structure, biochemical, and cellular activity of AZD2014. A, chemical... - ResearchGate. (n.d.). Retrieved from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][14]diazepin-6-one scaffold - PMC. (n.d.). Retrieved from [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. (2022, May 31). Retrieved from [Link]
-
Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Pike, K. G., Malagu, K., Hummersone, M. G., et al. (2013). Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014. Bioorganic & medicinal chemistry letters, 23(5), 1212–1216. Retrieved from [Link]
-
Che, A. (2023, April 9). The Most Used Reactions in the Final Steps of Drug Synthesis. Medium. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medium.com [medium.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification & Troubleshooting Guide for 5-Bromo-6-isopropoxynicotinic Acid
Welcome to the Technical Support Center for 5-Bromo-6-isopropoxynicotinic acid (CAS: 1311275-95-2)[1]. As a highly functionalized pyridine building block, this compound presents unique purification challenges due to the competing electronic effects of its substituents: a weakly basic pyridine nitrogen, an acidic carboxyl group, a heavy lipophilic bromine atom, and an acid-sensitive isopropoxy ether linkage.
This guide is engineered for researchers and drug development professionals. It moves beyond standard operating procedures to explain the causality behind each purification step, ensuring you can adapt these principles to your specific synthetic route.
Physicochemical Profiling & Impurity Matrix
Before initiating any purification workflow, it is critical to understand the quantitative physicochemical parameters of the target molecule and its common synthetic impurities.
Table 1: Physicochemical Profile & Common Impurities
| Compound / Impurity | Structural Characteristic | Relative Polarity (TLC) | Primary Removal Strategy |
| This compound | Amphoteric, pKa ~3.5 - 4.5 | Moderate | Target Product |
| 5-Bromo-6-chloronicotinic acid | Precursor[2]; Highly crystalline | Moderate-High | Recrystallization (EtOAc/Heptane) |
| Alkyl 5-bromo-6-isopropoxynicotinate | Unhydrolyzed ester intermediate | Low (Non-polar) | Acid-Base Extraction (Organic wash) |
| 5-Bromo-6-hydroxynicotinic acid | Ether cleavage degradant; H-bond donor | High (Polar) | pH-controlled precipitation |
| 6-Isopropoxynicotinic acid | Under-brominated precursor | Moderate | Reverse-Phase Chromatography |
Troubleshooting FAQs: Experimental Challenges
Q1: I synthesized this compound via the saponification of its corresponding methyl/isopropyl ester. My final product contains unreacted ester. What is the most scalable way to remove it? A: The most efficient method is an Acid-Base Extraction . The saponification of alkoxynicotinic esters is typically driven by bases like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in aqueous/organic mixtures (e.g., Dioxane/Water or THF/Water). Because the ester lacks an ionizable proton, it remains neutral. By dissolving your crude mixture in an aqueous base (pH 8.0–8.5) and washing it extensively with an organic solvent like Ethyl Acetate (EtOAc), the neutral ester partitions into the organic layer while your target acid remains in the aqueous layer as a highly soluble sodium/lithium carboxylate salt.
Q2: During the final acidification step to precipitate the product, I noticed the formation of a highly polar impurity on my TLC/HPLC. What is it, and how do I prevent it? A: You are likely observing 5-bromo-6-hydroxynicotinic acid . The isopropoxy group at the 6-position is an ether linkage. While stable under basic conditions, it is highly susceptible to acid-catalyzed ether cleavage, especially if you use strong mineral acids (like concentrated HCl or HBr) at elevated temperatures. The acid protonates the ether oxygen, turning the isopropoxy group into a good leaving group, which is then cleaved to form the pyridone/hydroxypyridine degradant. Prevention: Always perform the acidification step at low temperatures (0–5 °C) using dilute acid (e.g., 1M HCl or 10% Citric Acid), and do not drop the pH below 3.0.
Q3: My crude material contains unreacted 5-bromo-6-chloronicotinic acid from the alkoxylation step. Acid-base extraction isn't separating them. Why? A: 5-Bromo-6-chloronicotinic acid is a common synthetic precursor[2] used to generate alkoxypyridines via nucleophilic aromatic substitution (SNAr). Because both the target molecule and the precursor possess a carboxylic acid group with similar pKa values, they will co-precipitate during acid-base extraction. To separate them, you must exploit differential solubility. The isopropoxy group makes the target molecule significantly more lipophilic than the chloro-precursor. Use a Solvent-Antisolvent Recrystallization (Protocol B) using a moderately non-polar solvent system.
Validated Purification Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the purification at every stage.
Protocol A: pH-Gradient Precipitation (Isoelectric Focusing)
Objective: Removal of neutral organic impurities (esters, unreacted alkyl halides) and inorganic salts.
-
Dissolution: Suspend the crude this compound in a 5% aqueous Sodium Bicarbonate (
) solution. Stir at room temperature until gas evolution ceases.-
Causality:
is a mild base that deprotonates the carboxylic acid without risking hydroxide-induced nucleophilic attack on the pyridine ring.
-
-
IPC - pH Check: Verify the aqueous solution is between pH 8.0 and 8.5 using a calibrated pH meter.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 x 1/3 volume of the aqueous phase).
-
IPC - TLC Verification: Spot the organic layer on a TLC plate. You should observe the high Rf (non-polar) impurities. Discard the organic layer.
-
Cooling: Transfer the aqueous layer to a round-bottom flask equipped with a magnetic stirrer and cool to 0–5 °C in an ice-water bath.
-
Controlled Acidification: Slowly add 1M HCl dropwise while maintaining vigorous stirring. Monitor the pH continuously. Stop the addition when the pH reaches exactly 3.5.
-
Causality: pH 3.5 is the approximate isoelectric point of this nicotinic acid derivative. At this pH, the molecule is fully protonated and electrically neutral, minimizing its aqueous solubility and forcing crystallization.
-
-
Isolation: Stir the resulting thick white/off-white slurry for 1 hour at 0 °C to ensure complete crystal maturation. Filter under vacuum, wash the filter cake with ice-cold water (to remove NaCl), and dry under high vacuum at 40 °C for 12 hours.
Protocol B: Solvent-Antisolvent Recrystallization
Objective: Removal of structurally similar acidic impurities (e.g., 5-bromo-6-chloronicotinic acid).
-
Solvation: Place the semi-pure product in a clean, dry flask. Add a minimal amount of hot Ethyl Acetate (EtOAc) (approx. 60 °C) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble particulates remain, perform a hot gravity filtration.
-
Antisolvent Addition: Remove the solution from the heat source. While stirring gently, slowly add Heptane (the antisolvent) dropwise until the solution becomes faintly turbid (the cloud point).
-
Causality: The isopropoxy group grants the target molecule higher solubility in heptane compared to the highly polar 5-bromo-6-chloronicotinic acid precursor.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a refrigerator (4 °C) overnight.
-
Isolation: Collect the highly pure crystals via vacuum filtration. Wash with a cold 1:1 mixture of EtOAc/Heptane.
Mechanistic & Workflow Visualizations
To further clarify the physical chemistry and procedural logic described above, refer to the following workflow and mechanistic diagrams.
Figure 1: Acid-Base Extraction Workflow for Amphoteric Pyridines.
Figure 2: Acid-Catalyzed Degradation Pathway of the Isopropoxy Ether Linkage.
References
Sources
Technical Support Guide: Recrystallization of 5-Bromo-6-isopropoxynicotinic Acid
Case ID: REC-5B6I-NIC Compound: 5-Bromo-6-isopropoxynicotinic acid (CAS: 954241-78-4) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Profile
This guide addresses the purification of This compound , a critical intermediate often used in the synthesis of glucokinase activators and kinase inhibitors.
The molecule possesses an amphiphilic nature:
-
Polar Head: The carboxylic acid (C-3) and pyridine nitrogen provide hydrogen bonding capability and pH-dependent solubility.
-
Lipophilic Body: The bromine (C-5) and isopropoxy group (C-6) significantly increase lipophilicity compared to unsubstituted nicotinic acid.
Critical Warning: While the isopropoxy ether is relatively stable, avoid prolonged boiling in highly acidic aqueous media (
Solvent Selection Logic (The "Why")
Recrystallization success depends on exploiting the differential solubility between the product and its impurities (typically the 6-chloro precursor or the 6-hydroxy hydrolysis byproduct).
Primary Solvent System: Aqueous Alcohols (EtOH/H₂O or IPA/H₂O)
-
Mechanism: The pyridine carboxylic acid moiety forms strong hydrogen bonds. At high temperatures, the alcohol disrupts intermolecular acid dimers, solubilizing the compound. Adding water (anti-solvent) increases the dielectric constant, forcing the hydrophobic bromine/isopropoxy regions to aggregate and crystallize.
-
Best For: Removing polar impurities (inorganic salts, 6-hydroxy derivatives).
Secondary Solvent System: Ethyl Acetate / Heptane
-
Mechanism: Ethyl acetate effectively solvates the lipophilic isopropoxy/bromo sector. Heptane acts as a non-polar anti-solvent.
-
Best For: Removing non-polar starting materials or when the compound "oils out" in aqueous systems.
Solubility Screening Data (Reference Values)
Based on structural analogs (e.g., 5-bromonicotinic acid, 6-alkoxynicotinic derivatives) [1, 2].
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol (95%) | High | Moderate | Excellent (Single solvent) |
| Isopropanol (IPA) | High | Low | Good (Risk of yield loss if too soluble) |
| Water | Low | Insoluble | Anti-solvent only |
| Ethyl Acetate | High | Moderate | Good (Use with Heptane) |
| Dichloromethane | Moderate | Low | Poor (Evaporation issues, toxicity) |
| Toluene | Moderate | Low | Specialist (Good for highly lipophilic impurities) |
Validated Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Recommended for general purity enhancement (>95% starting purity).
-
Dissolution: Suspend 10 g of crude this compound in Ethanol (50 mL) .
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If solids remain, add Ethanol in 5 mL increments until clear.
-
-
Filtration (Hot): If insoluble particles (dust/salts) are visible, filter rapidly through a pre-heated Celite pad.
-
Crystallization: Remove from heat. While still hot (
), slowly add warm Water (approx. 10-15 mL) dropwise until a faint turbidity persists.-
Correction: Add 1-2 mL of Ethanol to clear the solution again.
-
-
Cooling: Allow the flask to cool to room temperature undisturbed (2 hours), then transfer to an ice bath (
) for 1 hour. -
Isolation: Filter the white crystalline solid. Wash with cold 20% aqueous Ethanol .
-
Drying: Vacuum dry at
for 12 hours.
Protocol B: Non-Aqueous Recrystallization (EtOAc/Heptane)
Recommended if the compound "oils out" in water or if hydrolysis is a concern.
-
Dissolution: Dissolve crude material in minimum boiling Ethyl Acetate .
-
Precipitation: Remove from heat. Slowly add Heptane (ratio approx 1:2 relative to EtOAc) until cloudiness appears.
-
Seeding: Add a seed crystal if available.
-
Cooling: Cool gradually to room temperature, then refrigerate.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob instead of crystals). How do I fix this?
Diagnosis: This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often due to high water content or impurities acting as plasticizers. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (the good solvent, e.g., Ethanol) to lower the saturation slightly.
-
Seed the solution at a higher temperature (just below the cloud point).
-
Switch Solvents: If using EtOH/Water, switch to EtOAc/Heptane.
Q2: My yield is low (<60%). Where is my product?
Diagnosis: The compound is likely too soluble in the mother liquor or the pH is too high. Corrective Action:
-
Check pH: Pyridine carboxylic acids can form salts. Ensure the pH is adjusted to the isoelectric point (approx pH 3-4) using dilute HCl or Acetic Acid before filtration [3].
-
Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process to recover a "second crop."
Q3: I still see the 6-chloro impurity by HPLC.
Diagnosis: 5-bromo-6-chloronicotinic acid has very similar solubility properties. Corrective Action: Recrystallization may not be sufficient.[1] Perform a slurry wash :
-
Suspend the solid in cold Isopropanol .
-
Stir briskly for 30 minutes.
-
Filter.[2] The more soluble chloro-impurity often remains in the filtrate.
Decision Logic (Workflow Diagram)
The following diagram illustrates the decision process for selecting the correct purification route based on crude characteristics.
Caption: Decision matrix for solvent selection based on impurity profile and physical behavior during crystallization.
References
-
PrepChem. (n.d.). Synthesis of 6-Bromonicotinic Acid. Retrieved from [Link]
- Google Patents. (1995). Process for purification of carboxylic acids (US5387713A).
-
National Institutes of Health (NIH). (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved from [Link]
Sources
Advanced Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-6-isopropoxynicotinic Acid Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 5-Bromo-6-isopropoxynicotinic acid[1].
The primary challenge with this substrate is profound ortho-steric hindrance . The bulky 6-isopropoxy group creates a physical shield around the C5-bromide, severely inhibiting the transmetalation step during palladium-catalyzed reactions (such as the Suzuki-Miyaura coupling). This guide provides field-proven, self-validating methodologies to overcome this barrier.
Part 1: Mechanistic FAQ & Root Cause Analysis
Q1: Why does my Suzuki-Miyaura coupling stall at <10% conversion with this specific substrate? A1: The failure is driven by a severe steric clash during the catalytic cycle. While the electron-deficient pyridine ring actually facilitates the initial oxidative addition of Pd(0) into the C5-Br bond, the bulky ortho-isopropoxy group physically blocks the subsequent transmetalation step[2]. The incoming boronic acid cannot easily access the crowded Pd(II) center. When transmetalation is rate-limiting, the long-lived Pd(II) intermediate is highly susceptible to competitive protodehalogenation (hydrodebromination) or catalyst degradation.
Q2: Should I protect the free carboxylic acid at the C3 position before attempting the coupling? A2: Yes. While Suzuki couplings can technically be performed on free carboxylic acids using excess base (to form the carboxylate salt)[2], the free acid can act as a competitive bidentate ligand, sequestering and poisoning the active palladium catalyst. Causality: Esterifying the acid (e.g., to a methyl or tert-butyl ester) eliminates this variable. If the esterified substrate couples successfully but the free acid fails, carboxylate-driven catalyst poisoning was your root cause.
Q3: Which ligands are scientifically proven to overcome the ortho-isopropoxy steric clash? A3: Standard ligands like PPh3 or dppf will fail. You must use sterically demanding, electron-rich monophosphine ligands:
-
Buchwald Ligands (e.g., SPhos, RuPhos): These dialkylbiaryl phosphines are highly effective. The lower aromatic ring provides a secondary stabilizing interaction with the Pd center, while the bulky cyclohexyl groups accelerate reductive elimination by crowding the metal center[3].
-
Conformationally Flexible Ligands (TNpP): Trineopentylphosphine (TNpP) has been shown to dynamically adapt its conformation to accommodate extremely hindered substrates[4].
-
AntPhos: For extreme steric demand (such as coupling this substrate with secondary alkylboronic acids), AntPhos provides unique structural flexibility that overcomes
-hydride elimination and steric repulsion[5].
Part 2: Self-Validating Experimental Protocol
This protocol incorporates a built-in validation system: running a parallel control reaction with 5-bromonicotinic acid (which lacks the 6-isopropoxy group) to definitively isolate steric hindrance from general reagent failure.
Objective: Suzuki-Miyaura coupling of Methyl 5-bromo-6-isopropoxynicotinate with an arylboronic acid.
Materials:
-
Substrate: Methyl 5-bromo-6-isopropoxynicotinate (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Precatalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K3PO4 (anhydrous, 2.0 equiv)
-
Solvent: Toluene / H2O (10:1 ratio)
Step-by-Step Methodology:
-
Preparation & Degassing: In a Schlenk flask, combine the substrate, arylboronic acid, and K3PO4. Add the Toluene/H2O solvent mixture. Bubble argon through the solution for 15 minutes.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) to inactive phosphine oxides, immediately killing the catalytic cycle.
-
-
Catalyst Activation: In a separate vial inside a glovebox, pre-mix Pd(OAc)2 and SPhos in 1 mL of degassed toluene. Stir for 10 minutes until the solution turns pale yellow (indicating the formation of the active monomeric Pd-ligand complex).
-
Reaction Initiation: Transfer the active catalyst solution to the main reaction flask. Heat the mixture to 100 °C under vigorous stirring (800+ rpm).
-
Causality: High stirring rates are mandatory to overcome mass transfer limitations in the biphasic Toluene/H2O system, ensuring the base can continuously activate the boronic acid[2].
-
-
Self-Validating Monitoring (TLC/HPLC): Sample the organic layer at 2 hours and 6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.
Part 3: Quantitative Troubleshooting Matrix
Summarized below are the most common failure modes when coupling sterically hindered ortho-alkoxy aryl bromides, alongside quantitative metrics and corrective actions.
| Symptom / Observation | Quantitative Metric | Root Cause Analysis | Corrective Action |
| Incomplete Conversion | < 20% product after 12h | Failure at transmetalation step due to ortho-O-iPr steric clash. | Switch ligand from dppf to SPhos, RuPhos, or AntPhos. Increase temperature to 100°C. |
| High Protodehalogenation | > 15% debrominated byproduct | Slow transmetalation allows competitive reduction of the Pd(II) intermediate. | Use strictly anhydrous conditions (replace K3PO4/H2O with anhydrous Cs2CO3 in 1,4-dioxane). |
| Catalyst Blackening | Pd black precipitates < 1h | Ligand oxidation or free C3-carboxylic acid poisoning the metal. | Ensure strict argon degassing. Esterify the C3-COOH group prior to the reaction. |
| Boronic Acid Homocoupling | > 20% biaryl byproduct | Oxygen ingress promoting oxidative homocoupling of the boronic acid. | Rigorously degas solvents (freeze-pump-thaw). Add boronic acid slowly via syringe pump. |
Part 4: Logical Workflow Visualization
The following diagram maps the logical decision tree for troubleshooting and optimizing the coupling of this specific hindered substrate.
Workflow for troubleshooting cross-coupling of sterically hindered nicotinic acids.
References
1.[3] Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: ACS Publications (Organic Letters) URL: 3 2.[4] Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL: 4 3.[5] Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry (Organic Chemistry Frontiers) URL: 5 4.[1] Title: 5-Bromo-6-isopropoxynicotinonitrile Source: BLD Pharm (Chemical Catalog) URL: 1 5.[2] Title: Suzuki Coupling Source: Organic Chemistry Portal URL: 2
Sources
Technical Support Center: Decarboxylation of Pyridine-3-Carboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals grappling with one of the more resilient transformations in heterocyclic chemistry: the decarboxylation of pyridine-3-carboxylic acids (nicotinic acids). Unlike their 2- and 4-isomers, 3-carboxy pyridines lack a direct electronic stabilization pathway for the reaction intermediate, making them notoriously resistant to losing CO₂. This resource provides in-depth, field-tested insights and systematic troubleshooting protocols to help you navigate this challenge successfully.
Part 1: Foundational Principles & Mechanism
Before troubleshooting, it is critical to understand the underlying chemical principles that govern this reaction. The difficulty in decarboxylating pyridine-3-carboxylic acid stems from the instability of the reaction intermediate.
Why is the 3-Position so Different?
The decarboxylation of pyridinecarboxylic acids typically proceeds through a zwitterionic or carbanionic intermediate.[1] The position of the nitrogen atom relative to the carboxylic acid group is the single most important factor determining the reaction rate.
-
2- (Picolinic) and 4- (Isonicotinic) Isomers: The nitrogen atom can effectively stabilize the negative charge that develops on the ring after CO₂ departs. This stabilization occurs through a combination of inductive electron withdrawal and resonance, significantly lowering the activation energy for the reaction.[1][2]
-
3- (Nicotinic) Isomer: The nitrogen atom is in the meta position relative to the carboxyl group. It cannot directly stabilize the resulting carbanion through resonance. This leaves a high-energy, unstable intermediate, which translates to a requirement for harsh reaction conditions—typically very high temperatures or the use of a catalyst—to drive the reaction forward.[1][3]
The following diagram illustrates the relative stability of the intermediates formed during decarboxylation.
Caption: Relative stability of decarboxylation intermediates.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the decarboxylation of nicotinic acid and its derivatives.
Q1: My thermal decarboxylation of nicotinic acid isn't working. What is the most common reason for failure? A1: The most frequent cause of failure is insufficient temperature. The C-C bond in pyridine-3-carboxylic acid is exceptionally stable. Thermal, uncatalyzed decarboxylation often requires temperatures well above 200 °C.[3] Many standard laboratory solvents do not reach this temperature. You must use a high-boiling solvent or neat (solvent-free) conditions at a temperature where the starting material is molten.
Q2: What is a good starting point for reaction conditions? A2: For a selective decarboxylation of a pyridine-2,3-dicarboxylic acid to yield a nicotinic acid derivative, heating in a high-boiling solvent like anisole (b.p. 154 °C) or diphenyl ether (b.p. 259 °C) is a common strategy.[4] For the more challenging decarboxylation of a standalone 3-carboxy pyridine, a catalyst is often recommended. Heating with copper chromite is a classic and effective method.[5] A non-catalytic approach using high-temperature liquid water (150-250 °C) in a sealed reactor has also been reported as a green alternative.[6][7]
Q3: Can I use a catalyst to make the reaction conditions milder? A3: Yes, this is the preferred industrial approach. While various metal catalysts have been explored, copper-based catalysts are historically the most effective for this specific transformation.[5][8] Copper chromite, in particular, can significantly lower the required temperature and improve reaction times.[5][9] However, it's important to note that even with a catalyst, temperatures are often still in the 150-220 °C range.
Q4: My starting material has other sensitive functional groups. Will they survive the reaction? A4: It is highly unlikely that sensitive functional groups (e.g., esters, nitro groups, some halides) will survive typical nicotinic acid decarboxylation conditions. The high heat can cause decomposition or side reactions. If your molecule is sensitive, you must explore alternative synthetic routes where the decarboxylation is either unnecessary or can be performed under milder, specialized conditions (e.g., using enzymatic methods or photoredox catalysis, though these are not yet standard for this specific substrate).[10][11]
Part 3: Systematic Troubleshooting Guide
This guide provides a logical, step-by-step approach to diagnosing and solving specific experimental problems.
Problem 1: Reaction is stalled or shows very low conversion.
Initial Diagnosis: The activation energy barrier is not being overcome. This is either due to insufficient thermal energy or inefficient catalysis.
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
-
Verify Temperature: Measure the internal temperature of the reaction mixture, not the heating mantle setting. High-boiling solvents can be deceptive. Ensure you are reaching the target temperature for a sustained period.
-
Solvent Choice: If your solvent's boiling point is the limiting factor, switch to a more suitable one. See the table below for options.
-
Catalyst Introduction: If running a thermal reaction, the simplest intervention is to add a catalyst. A study on 2-pyridone-3-carboxylic acids demonstrated successful decarboxylation using potassium carbonate in toluene.[8] For nicotinic acid itself, copper chromite is more traditional.[5]
-
Prevent Sublimation: Nicotinic acid and its derivatives can sublime at high temperatures. If you notice solid material collecting in the condenser or upper parts of the flask, you are losing your starting material. A sealed pressure vessel is the most effective solution.[6][7]
Problem 2: Significant charring, decomposition, or multiple side products are observed.
Initial Diagnosis: The reaction conditions are too harsh, or the reaction has been left for too long, causing degradation of the starting material or product.
Detailed Solutions:
-
Optimize Temperature and Time: Your goal is to find the "sweet spot"—the minimum temperature required for a reasonable reaction rate. Run a time-course experiment, taking small aliquots every hour to analyze by TLC or LCMS. Once you determine the optimal time for completion, do not heat the reaction longer than necessary.
-
Controlled Heating: For reactions that can be strongly exothermic (like the decarboxylation of a dicarboxylic acid precursor), rapid heating can cause temperature overshoots and lead to decomposition.[4] Use a programmable hot plate or an oil bath with a PID controller for slow, linear heating. The report on synthesizing 5-trifluoromethyl-3-pyridinecarboxylic acid specifically notes that the temperature was raised "very slowly" to control the emission of CO₂.[4]
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may occur at high temperatures, which can contribute to the formation of colored impurities and tar.
Table 1: Comparison of Selected Decarboxylation Protocols
| Method | Substrate | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Thermal | 5-Trifluoromethyl-2,3-pyridinedicarboxylic acid | Anisole | 95 to 153 (reflux) | Several hours | 59 | [4] |
| Thermal (Water) | Pyridinedicarboxylic acid | Deionized Water | 170 | 50 | 78.3 | [6] |
| Thermal (Water) | Pyridinedicarboxylic acid | Deionized Water | 240 | 10 | 76.7 | [7] |
| Catalytic | 2-Pyridone-3-carboxylic acid derivatives | K₂CO₃ / Toluene | Reflux | 2-6 hours | 60-85 | [8] |
| Catalytic | Nicotinic Acid | Copper Chromite | ~200 (neat) | N/A | N/A | [5] |
Part 4: Experimental Protocol Example
This section provides a generalized, self-validating protocol for the selective decarboxylation of a pyridine-dicarboxylic acid, a common route to substituted nicotinic acids.
Protocol: Selective Decarboxylation of 5-substituted-Pyridine-2,3-dicarboxylic Acid
This protocol is adapted from the synthesis of 5-trifluoromethyl-3-pyridinecarboxylic acid.[4]
Objective: To selectively remove the carboxylic acid group at the 2-position, which is more labile, while retaining the desired 3-carboxy group.
Materials:
-
5-substituted-pyridine-2,3-dicarboxylic acid (1.0 eq)
-
Anisole (or Diphenyl Ether for higher temperatures)
-
Three-neck round-bottom flask
-
High-temperature thermometer or thermocouple
-
Efficient reflux condenser
-
Heating mantle with stirrer
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Equip the flask with a magnetic stir bar, reflux condenser, thermometer, and an inert gas inlet.
-
Charging the Reactor: Add the 5-substituted-pyridine-2,3-dicarboxylic acid (e.g., 10.0 g) to the flask. Add a sufficient volume of anisole to create a stirrable suspension (e.g., 150 mL).
-
Inerting: Purge the system with nitrogen for 10-15 minutes.
-
Controlled Heating: Begin stirring and slowly heat the mixture. A key control point is the onset of gas evolution (CO₂).
-
Self-Validation: You should observe gentle bubbling beginning around 95-120 °C as the more reactive 2-carboxy group is removed. If gas evolution is too vigorous, reduce the heating rate immediately. This confirms the selective reaction is proceeding.
-
-
Reflux: Once the initial gas evolution subsides, continue to slowly raise the temperature until the solvent begins to reflux (Anisole: ~153 °C).
-
Monitoring: Maintain the reflux and monitor the reaction's completion by TLC or by the cessation of gas evolution. The reaction may take several hours.
-
Self-Validation: A TLC analysis should show the disappearance of the starting material spot and the appearance of a new, single major product spot.
-
-
Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The desired 3-pyridinecarboxylic acid product, being less soluble, will often precipitate from the cooled anisole.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., hexane or cold anisole) to remove residual solvent. A second crop of product can often be obtained by concentrating the mother liquor.
-
Purification: The crude product can be further purified by recrystallization if necessary.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
- Taylor, E. C., & Strojny, E. J. (1960). Decarboxylation of 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society. Available from a university library or document service.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4253-4258. [Link]
- Google Patents. (2009).
- Hughes, D. L. (1962). The Decarboxylation of 2-Substituted 3-Pyridinecarboxylic Acids. Journal of Organic Chemistry. Available from a university library or document service.
-
Mondal, A., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. [Link]
-
Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]
- Murray, J. S., & Politzer, P. (1991). A computational analysis of the electrostatic potentials and relative bond strengths of some pyridinecarboxylic acids. Journal of Molecular Structure: THEOCHEM, 235, 237-246.
-
Jackisch, M. (2024). Making a Powerful Decarboxylation Catalyst. YouTube. [Link]
-
O'Leary, M. H., & Richards, D. T. (1976). A chemical degradation scheme is reported, which permits the measurement of the radioactivity of each carbon atom of nicotinic acid. PubMed. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. tandfonline.com [tandfonline.com]
- 5. A method for the degradation of radioactive nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00006D [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-6-isopropoxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and optimization of reaction conditions for 5-bromo-6-isopropoxynicotinic acid and its derivatives. As a key intermediate in the development of various pharmaceutical compounds, achieving high yield and purity is paramount. This document addresses common challenges and offers practical, evidence-based solutions in a question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Q1: I am experiencing low yields in the synthesis of this compound. What are the likely causes and how can I improve the outcome?
Low yields can often be attributed to several factors, primarily related to the key synthetic steps: the bromination of 6-hydroxynicotinic acid and the subsequent etherification.
Troubleshooting Steps:
-
Bromination Step:
-
Suboptimal Temperature: The bromination of 6-hydroxynicotinic acid is temperature-sensitive. A study on the synthesis of 5-bromo-6-hydroxynicotinic acid demonstrated a high yield (97%) when the reaction was stirred at room temperature for 24 hours after the initial addition of bromine under ice bath cooling.[1] Excessively high temperatures can lead to the formation of byproducts.[2]
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A 24-hour reaction time at room temperature has been shown to be effective.[1]
-
-
Etherification Step (Williamson Ether Synthesis):
-
Base Selection and Strength: A strong base is required to deprotonate the hydroxyl group of 5-bromo-6-hydroxynicotinic acid. The choice of base can significantly impact the yield.
-
Reaction Temperature: The etherification reaction often requires heating. A synthesis of a similar compound, 5-bromo-6-(cyclopropylmethoxy)nicotinic acid, utilized microwave irradiation at 100°C in dimethyl sulfoxide (DMSO) with potassium hydroxide.[3] For conventional heating, a temperature range of 80-120°C is a reasonable starting point, but this should be optimized for your specific substrate.[] Increasing the temperature generally increases the reaction rate, but can also lead to decomposition of reactants or products if too high.[][5]
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically used for this type of reaction as they can dissolve the reactants and are stable at higher temperatures.
-
Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
This protocol is adapted from a literature procedure.[1]
-
Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL).
-
Cool the suspension in an ice bath.
-
Slowly add bromine (e.g., 4.2 mL, 81.4 mmol).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Collect the solid product by filtration.
-
Wash the product with water and dry it in a vacuum oven at 40°C for 24 hours.
Workflow for Optimizing Etherification Temperature
Caption: Synthetic pathway to this compound and its derivatives.
References
-
PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
-
PureSynth. (n.d.). 6-Chloronicotinic Acid 98.0%. Retrieved from [Link]
-
Di Micco, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
Powers, D. C., et al. (2016). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PMC. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Sciencemadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Retrieved from [Link]
-
Semantic Scholar. (2023). Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Retrieved from [Link]
-
ResearchGate. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-bromo-o-toluic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Synthesis of Distillate-Range Ethers and Olefins from Ethanol through Guerbet Coupling and Etherification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-VALINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine. Retrieved from [Link]
-
University of Dundee. (2018). Iterative design and optimization of initially inactive Proteolysis Targeting Chimeras (PROTACs) identify V. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
S3waas. (2025). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
-
ResearchGate. (2013). How is heat produced during anhyride based esterification reactions is controlled?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
MDPI. (2017). Impact of Thermal Pretreatment Temperatures on Woody Biomass Chemical Composition, Physical Properties and Microstructure. Retrieved from [Link]
Sources
minimizing side reactions in 5-Bromo-6-isopropoxynicotinic acid functionalization
[1]
Executive Summary & Scaffold Analysis
5-Bromo-6-isopropoxynicotinic acid is a high-value intermediate often employed in the synthesis of GLP-1 agonists, kinase inhibitors, and other heterocyclic pharmaceuticals.[1] Its reactivity is defined by three competing functional handles:
-
C3-Carboxylic Acid: Prone to decarboxylation under extreme heat and steric hindrance during coupling.
-
C5-Bromide: The site for cross-coupling (Suzuki, Stille) or metallation. It is electronically deactivated by the electron-rich C6-alkoxy group but activated by the pyridine nitrogen.
-
C6-Isopropoxy Group: A secondary ether at the 2-position relative to nitrogen. This moiety is susceptible to acid-catalyzed dealkylation (forming the 2-pyridone tautomer) and O→N alkyl migration under thermal stress.[1]
This guide addresses the three most common failure modes: Protodebromination during catalysis, Ether Cleavage under acidic activation, and Regioselectivity issues during metallation.
Troubleshooting Guide (Q&A)
Issue 1: Protodebromination (Yield Loss in Suzuki Coupling)
User Question: I am attempting a Suzuki coupling at the C5-Br position using Pd(PPh3)4 and Na2CO3 in aqueous dioxane. I observe significant formation of the debrominated byproduct (6-isopropoxynicotinic acid), reducing my yield to <40%. How do I stop this?
Technical Diagnosis:
This is a classic case of Protodehalogenation . In electron-deficient heterocycles like pyridines, the oxidative addition of the C-Br bond to Pd(0) is fast, but the transmetallation step can be slow due to the steric bulk of the ortho-isopropoxy group. This delay allows a competing pathway where the Pd(II)-aryl species undergoes transmetallation with a hydride source (often from the solvent, e.g., isopropanol, or via
Corrective Actions:
-
Switch Catalyst System: Move from Pd(PPh3)4 to a catalyst with a bulky, electron-rich ligand like Pd(dppf)Cl2 or XPhos Pd G2 . These ligands accelerate the reductive elimination of the desired product, outcompeting the side reaction.
-
Solvent Selection: Avoid secondary alcohols (like isopropanol) as cosolvents, as they are excellent hydride donors. Use Toluene/Water or DME/Water mixtures.
-
Base Control: Switch to anhydrous conditions if possible (e.g., K3PO4 in Toluene/Dioxane) to minimize hydrolysis pathways.
Issue 2: Cleavage of Isopropoxy Group (Formation of Pyridone)
User Question: During amide coupling using Thionyl Chloride (SOCl2) to generate the acid chloride, I see a new spot on TLC that doesn't move. NMR suggests I've lost the isopropyl group.
Technical Diagnosis: You are observing Acid-Catalyzed Dealkylation .[1] The 2-isopropoxypyridine motif acts as a vinylogous ester. Under the highly acidic conditions generated by SOCl2 (releasing HCl), the secondary isopropyl ether is cleaved via an SN1/E1-like mechanism, generating the thermodynamically stable 6-hydroxynicotinic acid (which tautomerizes to the 6-pyridone) .
Corrective Actions:
-
Avoid Acid Chlorides: Do not use SOCl2 or Oxalyl Chloride.
-
Use Neutral Coupling Agents: Utilize HATU or T3P (Propylphosphonic anhydride) . These reagents activate the carboxylic acid under mild, basic (pH 8-9) conditions (using DIPEA or TEA), preserving the sensitive ether linkage.
-
Process Control: If an acid chloride is strictly required, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which generates the acid chloride under neutral conditions without releasing HCl gas.[1]
Issue 3: Regioselectivity during Lithiation
User Question: I tried to lithiate the molecule at -78°C to react with an electrophile, but I got a mixture of products, including substitution at the C4 position.
Technical Diagnosis: This is a Directed Ortho Metalation (DoM) conflict. The C6-isopropoxy group directs lithiation to C5 (where the Br is), promoting Lithium-Halogen exchange. However, the C3-carboxylate (even as a carboxylate salt) can direct lithiation to C2 or C4. Furthermore, the "Dance Reaction" (halogen migration) is rapid in lithiated pyridines if the temperature rises above -78°C.
Corrective Actions:
-
Temperature Discipline: Maintain strictly <-78°C (internal temperature).
-
Exchange vs. Deprotonation: Use n-BuLi specifically for Halogen-Lithium exchange (at C5).[1] Avoid bases like LDA which favor deprotonation (DoM) at C2/C4.
-
Turbo Grignard: Consider using iPrMgCl·LiCl at -15°C.[1] This reagent performs selective Mg-Halogen exchange at the C5-Br position without deprotonating the pyridine ring, offering superior functional group tolerance.
Visualizing the Reaction Landscape
The following diagram illustrates the competition between the desired functionalization and the primary failure modes.
Caption: Figure 1. Reaction landscape showing critical divergence points. Green paths indicate optimized protocols; red dashed paths indicate common failure modes caused by improper reagent selection.
Optimized Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling
Designed to minimize protodebromination and ether cleavage.[1]
Reagents:
-
Substrate: 1.0 eq
-
Boronic Acid: 1.2 eq[1]
-
Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 eq) - Chosen for rapid reductive elimination.[1]
-
Base: K2CO3 (3.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.[1]
Step-by-Step:
-
Degassing: Charge the reaction vessel with Dioxane and Water. Sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM last. Seal vessel immediately.
-
Reaction: Heat to 80°C (internal temp). Do not exceed 100°C to protect the isopropoxy group.
-
Monitoring: Check HPLC at 2 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Note: If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to extract the product.
-
Protocol B: "Safe" Amide Coupling
Designed to prevent acid-catalyzed dealkylation.[1]
Reagents:
-
Substrate: 1.0 eq
-
Amine: 1.1 eq[1]
-
Coupling Agent: HATU (1.2 eq)[1]
-
Base: DIPEA (Hunig's Base) (3.0 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Activation: Dissolve Substrate and DIPEA in DMF at 0°C.
-
Reagent Addition: Add HATU in one portion. Stir for 15 mins at 0°C. Color change to yellow/orange is normal.
-
Coupling: Add the Amine. Allow to warm to Room Temperature.
-
Reaction: Stir for 4-16 hours.
-
Quench: Pour into ice water. If the product is solid, filter. If oil, extract with EtOAc.
-
Warning: Avoid acidic washes (e.g., 1N HCl) during workup if the product retains the isopropoxy group and is intended for storage.
-
Comparative Data: Coupling Reagents
| Coupling Method | Reagent Class | Acid Risk? | Isopropoxy Stability | Recommendation |
| SOCl2 / (COCl)2 | Acid Chloride | High (HCl gas) | Poor (High risk of cleavage) | ⛔ Avoid |
| EDC / HOBt | Carbodiimide | Low | Good | ⚠️ Slow for electron-poor acids |
| HATU | Uronium | None (Basic) | Excellent | ✅ Preferred |
| T3P | Phosphonic Anhydride | Very Low | Excellent | ✅ Preferred (Scale-up) |
References
-
Suzuki Coupling Mechanisms & Side Reactions
-
Pyridine Ether Stability
-
Amide Coupling Reagents (HATU/T3P)
-
Magnesium-Halogen Exchange (Turbo Grignard)
removing impurities from crude 5-Bromo-6-isopropoxynicotinic acid
Technical Support Center: Purification of Crude 5-Bromo-6-isopropoxynicotinic Acid
-
Document ID: TSC-PUR-PYR-056
Executive Summary
This compound is a critical intermediate, often utilized in the synthesis of GLP-1 receptor agonists and kinase inhibitors. Its purity is paramount because the bromine handle is typically destined for sensitive metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), where impurities like 5-bromo-6-hydroxynicotinic acid (catalyst poison) or 5-bromo-6-chloronicotinic acid (competitive substrate) can cause catastrophic downstream failures.
This guide addresses the specific purification challenges of the SNAr reaction between 5-bromo-6-chloronicotinic acid and isopropoxide.
Module 1: Diagnostic & Triage (The "Why is it failing?" Phase)
Q1: My crude product is a dark brown oil/gum that refuses to solidify. What happened?
Diagnosis: You likely have residual N-methylpyrrolidone (NMP) , DMAc , or high-boiling alcohols (like excess isopropanol) trapped in the crystal lattice, or significant amounts of the 6-hydroxy impurity . The Mechanism: The 6-hydroxy impurity (a pyridone tautomer) has high polarity and hydrogen-bonding capability, often acting as a "crystal poison" that prevents the orderly packing of the desired isopropoxy product. The Fix:
-
Do not rotovap to dryness. Oils trap impurities.
-
The "Reverse Quench": Pour your reaction mixture slowly into a rapidly stirring volume of dilute acid (pH 3-4) and ice. Do not add acid to the reaction mixture; this localized heating promotes further hydrolysis.
-
Azeotropic Drying: Dissolve the oil in Isopropyl Acetate (IPAc) or Toluene and concentrate. These solvents form azeotropes with water and isopropanol, helping to pull them out and induce solidification.
Q2: HPLC shows a persistent impurity at RRT ~0.90. It won't wash away.
Diagnosis: This is almost certainly unreacted 5-bromo-6-chloronicotinic acid . Why it persists: Structurally, the chloro- and isopropoxy- substituents are similar enough in lipophilicity that they co-crystallize in standard non-polar solvents. The Fix: You must exploit the pKa difference .
-
Chloro-analog: Electron-withdrawing Cl stabilizes the carboxylate (Stronger acid, lower pKa ~3.6).
-
Isopropoxy-product: Electron-donating O-iPr destabilizes the carboxylate (Weaker acid, higher pKa ~4.2).
-
See Protocol A (pH-Controlled Precipitation) below.
Module 2: The "pKa Swing" Purification Protocol
This method is the most robust way to separate the starting material (Chloro) from the product (Isopropoxy) without chromatography.
Principle: By carefully controlling the pH, we can keep the stronger acid (impurity) in solution while precipitating the weaker acid (product).
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in water (10 vol). Add 2N NaOH dropwise until pH reaches 10-11. The solution should be clear (or slightly hazy brown).
-
Checkpoint: If a solid remains at pH 11, filter it off. This is likely non-acidic neutral impurities (decarboxylated byproducts).
-
-
The "Hydroxy" Purge: Extract this basic aqueous layer twice with Dichloromethane (DCM) or MTBE .
-
Why? This removes lipophilic neutrals and some color bodies. The product stays in the water as the sodium salt.
-
-
Controlled Acidification (The Critical Step):
-
Cool the aqueous layer to 0-5°C.
-
Slowly add 1N HCl while monitoring with a calibrated pH meter.
-
Target pH 4.5 - 4.8: Stop here. Stir for 30 minutes.
-
Mechanism: At this pH, the This compound (pKa ~4.2) will exist largely as the free acid and precipitate. The 5-bromo-6-chloronicotinic acid (pKa ~3.6) will remain significantly ionized (soluble) in the water.
-
-
Filtration: Filter the solid.
-
** filtrate Check:** Acidify the filtrate further to pH 1-2. If a second crop precipitates, analyze it. It should be enriched in the chloro-impurity.
Module 3: Visualizing the Impurity Fate
The following diagram maps the logic of the purification process, showing exactly where each impurity is rejected.
Figure 1: Impurity Fate Map during Acid-Base Workup. Note the critical pH 4.6 checkpoint for separating the Chloro-impurity.
Module 4: Crystallization (Polishing)
If the "pKa Swing" yields 98% purity but you need >99.5% for GMP standards, use recrystallization.
Recommended Solvent System: Ethanol / Water (1:1) or Toluene / Heptane .
Protocol (Ethanol/Water):
-
Dissolve the dried cake in boiling Ethanol (5 vol).
-
Add hot Water (2 vol) slowly until slight turbidity persists.
-
Add a drop of Ethanol to clear it.
-
Cooling Ramp: Cool to room temperature over 2 hours, then to 0°C for 1 hour.
-
Warning: Rapid cooling will trap the 6-hydroxy impurity (tan color). Slow cooling excludes it.
-
-
Wash: Wash the cake with cold Ethanol/Water (1:3).
Data Summary: Solvent Efficiency
| Solvent System | Yield | Impurity Rejection (Chloro) | Impurity Rejection (Hydroxy) | Comments |
| Toluene | 85% | Moderate | High | Good for removing polar tars. |
| EtOH/Water | 90% | Low | High | Best for color removal. |
| pH Precipitation | 75-80% | High | Moderate | Best for removing Starting Material. |
References
-
BenchChem Technical Support. (2025).[1][2] Purification of Crude 5-Bromo-6-chloronicotinoyl chloride. Retrieved from
-
Organic Syntheses. (2013).[3] Synthesis of Pyrimidine-5-carboxylic acid derivatives. Org. Synth. 2013, 90, 316-326.[3] Retrieved from
-
PubChem. (2025).[4] 5-Bromonicotinic acid (Compound Summary). National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). 5-Bromo-6-chloronicotinic acid Synthesis and Properties. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-6-chloronicotinic acid. Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: C13 NMR Characterization of 5-Bromo-6-isopropoxynicotinic Acid
Topic: C13 NMR chemical shifts for 5-Bromo-6-isopropoxynicotinic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of pyridine-based pharmaceutical intermediates, This compound represents a critical building block, often utilized in Suzuki-Miyaura cross-couplings or SNAr diversifications. Its structural integrity is paramount, yet it is prone to specific impurities—namely the hydrolysis byproduct (pyridone) and unreacted chloropyridine precursors.
This guide provides a definitive comparative analysis of the C13 NMR spectral signature of this compound against its primary process analogs. By focusing on chemical shift causality, we enable researchers to validate product identity and purity with high confidence, surpassing the ambiguity often found in 1H NMR aromatic regions.
Structural Analysis & Chemical Shift Logic[1][2]
To interpret the C13 NMR data accurately, one must understand the electronic environment of the pyridine core. The 5-bromo-6-isopropoxy substitution pattern creates a unique "push-pull" electronic system that distinctively shifts the carbon resonances.
The Core Molecule
-
Isopropoxy Group (Pos 6): A strong electron-donating group (EDG) via resonance, but the oxygen is electronegative. This significantly deshields the ipso carbon (C6) while shielding the ortho and para positions (C3, C5) relative to unsubstituted pyridine.
-
Bromine (Pos 5): A weak deactivator. The Heavy Atom Effect typically causes an upfield shift (shielding) at the C-Br carbon (C5), often pushing it below 120 ppm.
-
Carboxylic Acid (Pos 3): An electron-withdrawing group (EWG). It deshields the ipso carbon (C3) and the carbonyl carbon itself.
Comparative Shift Table (Reference vs. Alternatives)
The following table contrasts the target molecule with its direct precursor (5-Bromo-6-chloronicotinic acid ) and its primary hydrolysis impurity (5-Bromo-6-hydroxynicotinic acid , which exists primarily as the 2-pyridone tautomer).
| Carbon Position | Target: this compound (δ ppm, DMSO-d6)* | Precursor: 5-Bromo-6-chloronicotinic acid (δ ppm) | Impurity: 5-Bromo-6-hydroxynicotinic acid (Pyridone) (δ ppm) | Diagnostic Logic |
| C=O[1][2][3] (Acid) | 165.5 - 167.0 | 164.0 - 166.0 | 164.0 - 166.0 | Non-diagnostic; all contain COOH. |
| C-6 (Ipso) | 163.0 - 164.5 | ~150.0 - 152.0 | ~160.0 - 162.0 (C=O amide) | Primary Indicator. C-O-iPr is significantly deshielded vs C-Cl. |
| C-2 (Alpha) | 148.0 - 150.0 | ~148.0 - 151.0 | ~140.0 - 145.0 | High shift due to N-adjacency. Pyridone form shields this position. |
| C-4 (Gamma) | 140.0 - 142.0 | ~138.0 - 140.0 | ~135.0 - 138.0 | Sensitive to C5/C3 substituents. |
| C-3 (Beta) | 120.0 - 124.0 | ~128.0 - 130.0 | ~115.0 - 120.0 | Shielded by ortho-alkoxy group in target. |
| C-5 (C-Br) | 112.0 - 116.0 | ~118.0 - 120.0 | ~110.0 - 114.0 | Upfield due to Br heavy atom effect + ortho-alkoxy shielding. |
| iPr-CH | 69.0 - 71.0 | Absent | Absent | Definitive Confirmation. Presence proves alkylation. |
| iPr-CH3 | 21.5 - 22.5 | Absent | Absent | Definitive Confirmation. |
*Note: Values are chemically predicted ranges based on substituent additivity rules (chemometrics) and analogous pyridine derivatives in DMSO-d6. Exact experimental values may vary ±1-2 ppm depending on concentration and pH.
Diagnostic Workflow: Distinguishing the Product
In a drug development context, "performance" equates to the ability to detect incomplete reactions or side products. The following workflow visualizes the logic for using C13 NMR for reaction monitoring.
Diagram 1: Spectral Analysis Decision Tree
Caption: Logical workflow for distinguishing this compound from critical process impurities using C13 NMR markers.
Experimental Protocol for Validation
To ensure the chemical shifts reported above are reproducible, the following experimental conditions are recommended. This protocol minimizes solvent effects and relaxation artifacts.
Sample Preparation[6]
-
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide).
-
Reasoning: The carboxylic acid moiety can cause solubility issues in CDCl3. DMSO ensures full solubility and prevents aggregation (dimerization) of the acid, which can shift the Carbonyl signal.
-
-
Concentration: 30–50 mg of sample in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube, high-precision (to avoid shimming errors).
Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Why: Decouples protons to simplify the spectrum into singlets while maintaining Nuclear Overhauser Effect (NOE) enhancement for sensitivity.
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical Note: If quantitative integration of the Quaternary Carbons (C3, C5, C6, COOH) is required to calculate molar purity, increase D1 to 10–15 seconds . Quaternary carbons have long T1 relaxation times; short delays will suppress their signals.
-
-
Scans (NS): Minimum 512 (approx. 30 mins) for qualitative ID; 1024+ for impurity detection <5%.
-
Spectral Width: 0 – 200 ppm.[6]
Synthesis Pathway & Monitoring Points[5]
Understanding where the signals originate requires visualizing the synthesis. The transformation from the chloro-precursor involves a nucleophilic aromatic substitution (SNAr).
Diagram 2: Reaction Monitoring via NMR
Caption: Synthesis pathway highlighting the specific NMR markers used to quantify conversion and detect hydrolysis side-reactions.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and general pyridine shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for pyridine and nicotinic acid derivative spectra).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Resource for C13 chemical shift correlations and solvent effects).
Sources
A Comparative Guide to the LC-MS Mass Spectrometry Analysis of 5-Bromo-6-isopropoxynicotinic Acid
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Bromo-6-isopropoxynicotinic acid. As a crucial intermediate in pharmaceutical synthesis, the accurate and sensitive quantification of this molecule is paramount. This document will delve into the nuances of LC-MS method development, offer a detailed experimental protocol, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), providing the supporting data necessary for informed methodological decisions by researchers, scientists, and drug development professionals.
The Analytical Challenge: this compound
This compound is a polar, aromatic carboxylic acid. Its structure presents a unique set of analytical challenges. The polar nature of the carboxylic acid group can lead to poor retention on traditional reversed-phase chromatography columns, while the molecule's relatively low volatility and thermal lability make it unsuitable for direct analysis by GC-MS without derivatization.[1][2] LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as the gold standard for the analysis of such compounds due to its high sensitivity, selectivity, and applicability to a wide range of molecular polarities and weights.[1][3]
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Deep Dive
LC-MS/MS combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, making it an ideal technique for the analysis of this compound in complex matrices.[1]
The "Why": Causality in Method Development
The selection of an appropriate LC-MS/MS method is not arbitrary; it is a carefully considered process driven by the physicochemical properties of the analyte. For this compound, a reversed-phase LC method is a logical starting point. However, due to its polarity, modifications to a standard C18 column or mobile phase may be necessary to achieve adequate retention and peak shape. The choice of electrospray ionization (ESI) is dictated by the presence of the ionizable carboxylic acid group, which is readily deprotonated in negative ion mode to form the [M-H]⁻ ion.[4] Tandem mass spectrometry (MS/MS) is employed to enhance selectivity and reduce chemical noise by monitoring a specific fragmentation transition of the parent ion.
A Self-Validating System: The Experimental Protocol
The following protocol is designed to be a robust and self-validating system, incorporating best practices for method development and validation in LC-MS/MS analysis.
1. Sample Preparation
-
Objective: To extract the analyte from the sample matrix and prepare it in a solvent compatible with the LC-MS system.
-
Protocol:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water. This solvent composition provides a good balance for dissolving a polar aromatic compound while being compatible with the initial mobile phase conditions.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. Liquid Chromatography Conditions
-
Objective: To achieve chromatographic separation of the analyte from other matrix components with good peak shape and retention.
-
Parameters:
-
Column: A C18 column with a polar-embedded or end-capped stationary phase is recommended to improve retention of the polar analyte. Dimensions of 2.1 x 50 mm with 1.8 µm particles are suitable for fast and efficient separations.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidifier promotes better peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A gradient elution is necessary to ensure the analyte is retained and then eluted with a sharp peak. A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 5 µL
-
3. Mass Spectrometry Conditions
-
Objective: To achieve sensitive and selective detection of the analyte.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. This will facilitate the deprotonation of the carboxylic acid.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MS/MS Transition: The specific transition will need to be optimized by infusing a standard solution of this compound. Based on its structure, a likely fragmentation would involve the loss of the isopropoxy group or the carboxylic acid group.
-
Visualizing the Workflow
Caption: The analytical workflow for LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
In the absence of direct experimental data for this compound, a plausible fragmentation pathway in negative ion ESI-MS/MS can be predicted based on established fragmentation patterns of similar molecules.[5][6] The deprotonated molecule [M-H]⁻ would likely undergo collision-induced dissociation (CID) to lose the isopropoxy group as isopropene, or the carboxyl group as CO₂.
Caption: Predicted fragmentation of this compound in negative ESI-MS/MS.
II. Comparative Analysis: LC-MS vs. GC-MS
While LC-MS is the preferred method for the direct analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered as an alternative, albeit with the significant caveat of requiring derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] To make this compound amenable to GC analysis, the polar carboxylic acid group must be derivatized to a more volatile ester, for example, through reaction with a silylating agent like BSTFA or an alkylating agent.[8][9]
Advantages of GC-MS (with derivatization):
-
High Chromatographic Resolution: Capillary GC columns can provide excellent separation efficiency.
-
Robust and Reproducible: GC-MS is a well-established and reliable technique.[7]
-
Electron Ionization (EI) Libraries: EI provides reproducible fragmentation patterns that can be compared against extensive spectral libraries for identification.[3]
Disadvantages of GC-MS for this Application:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for incomplete reactions.[10]
-
Thermal Lability: There is a risk of degradation of the analyte at the high temperatures of the GC inlet and column.
-
Less Suitable for Polar Compounds: Even with derivatization, highly polar compounds can exhibit poor peak shape and adsorption in the GC system.[11]
Performance Comparison
The following table provides a comparative overview of the expected performance of LC-MS/MS and GC-MS for the analysis of this compound. The values are based on typical performance characteristics for the analysis of similar small polar molecules.
| Parameter | LC-MS/MS | GC-MS (with derivatization) | Rationale & References |
| Sample Preparation | Simple dissolution | Derivatization required | LC-MS allows for direct analysis of the polar analyte, while GC-MS requires conversion to a volatile derivative.[1][10] |
| Sensitivity (LOD/LOQ) | Excellent (low ng/mL to pg/mL) | Good (low to mid ng/mL) | LC-MS generally offers higher sensitivity for polar, non-volatile compounds.[7][12][13] |
| Selectivity | Very High (with MS/MS) | High | The use of MS/MS in LC-MS provides an additional layer of selectivity by monitoring specific fragment transitions. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 90-110% | 85-115% | The additional derivatization step in GC-MS can introduce more variability in recovery. |
| Precision (% RSD) | < 15% | < 20% | The simpler sample preparation for LC-MS can lead to better precision. |
| Analysis Time | Fast (5-10 minutes per sample) | Moderate (15-30 minutes per sample) | Modern UPLC systems allow for very rapid LC-MS analyses. GC run times are typically longer. |
Conclusion and Recommendations
For the routine analysis of this compound, LC-MS/MS is the unequivocally superior technique . Its ability to directly analyze this polar, non-volatile compound without the need for derivatization results in a simpler, faster, and more robust workflow. The high sensitivity and selectivity of LC-MS/MS are critical for accurate quantification, particularly at low concentrations in complex matrices encountered during drug development and quality control.
While GC-MS can be employed following a validated derivatization procedure, it introduces additional complexity and potential for error. The choice between these two powerful analytical techniques should be guided by the specific requirements of the analysis, but for this compound, the advantages of LC-MS/MS are clear and compelling.
References
-
Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.). Retrieved February 27, 2026, from [Link]
-
LOD and LOQ of LC-MS/MS analysis. | Download Table - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science. (2024, October 28). Retrieved February 27, 2026, from [Link]
-
LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11). Retrieved February 27, 2026, from [Link]
-
Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - MDPI. (2019, December 21). Retrieved February 27, 2026, from [Link]
-
How to calculate LOD and LOQ? : r/massspectrometry - Reddit. (2025, November 21). Retrieved February 27, 2026, from [Link]
-
12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2023, August 9). Retrieved February 27, 2026, from [Link]
-
Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved February 27, 2026, from [Link]
-
Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology - SCIEX. (n.d.). Retrieved February 27, 2026, from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. (n.d.). Retrieved February 27, 2026, from [Link]
-
LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? - Patsnap Synapse. (2025, May 9). Retrieved February 27, 2026, from [Link]
-
Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS | Lab Manager. (2026, January 28). Retrieved February 27, 2026, from [Link]
-
GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2026, February 11). Retrieved February 27, 2026, from [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (2025, October 24). Retrieved February 27, 2026, from [Link]
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - PubMed. (2014, April 2). Retrieved February 27, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 27, 2026, from [Link]
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved February 27, 2026, from [Link]
-
Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. (n.d.). Retrieved February 27, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 27, 2026, from [Link]
-
Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers | LCGC International. (n.d.). Retrieved February 27, 2026, from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved February 27, 2026, from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 3. Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS | Lab Manager [labmanager.com]
- 4. uab.edu [uab.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sepscience.com [sepscience.com]
Comparative Reactivity Guide: 5-Bromo-6-isopropoxynicotinic Acid vs. 6-Chloronicotinic Acid
Executive Summary: The Functionalization Axis
In the design of pyridine-based pharmaceutical intermediates, 6-chloronicotinic acid (6-CNA) and 5-bromo-6-isopropoxynicotinic acid (5-Br-6-OiPr-NA) represent two orthogonal strategies for scaffold construction. They are not direct substitutes but rather complementary tools that dictate the sequence of functionalization.
-
6-Chloronicotinic Acid is a Nucleophilic Acceptor . It is primarily used to introduce diversity at the C6 position via Nucleophilic Aromatic Substitution (
). It serves as a "Head-Group Builder." -
This compound is an Electrophilic Donor . With the C6 position already "capped" by a lipophilic isopropoxy group, it is optimized for Carbon-Carbon bond formation at C5 via Palladium-catalyzed cross-coupling. It serves as a "Core Extender."
This guide analyzes the electronic underpinnings of these differences and provides validated protocols for their optimal use.
Structural & Electronic Profiling
The distinct reactivity profiles stem directly from the electronic environment of the pyridine ring.
| Feature | 6-Chloronicotinic Acid | This compound |
| Primary Electrophilic Site | C6 (activated by ring N) | C5 (activated by Br, modulated by OiPr) |
| C6 Substituent Effect | -I, +M (Weak): Chlorine is withdrawing, activating C6 for nucleophilic attack. | +M (Strong): Isopropoxy donates electron density, deactivating the ring toward |
| C3 Carboxyl Effect | -I, -M: Withdraws density, further activating C6 for | -I, -M: Withdraws density, but less effective at activating C5-Br compared to C6-Cl. |
| Key Reaction Class | Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira) |
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways for these two scaffolds.
Figure 1: Divergent reactivity pathways. 6-CNA favors C6 substitution, while 5-Br-6-OiPr-NA favors C5 extension.
Detailed Reactivity Analysis
A. Nucleophilic Aromatic Substitution ( )
Winner: 6-Chloronicotinic Acid
-
Mechanism: The reaction proceeds through a Meisenheimer complex.[1] The nitrogen atom at position 1 acts as an electron sink, stabilizing the negative charge. The carboxylic acid at C3 (electron-withdrawing) further lowers the energy of the transition state.
-
6-CNA Performance: Highly reactive. Reacts with primary amines at 60–80°C and secondary amines at 80–100°C.
-
5-Br-6-OiPr-NA Performance: Inert. The isopropoxy group at C6 is a poor leaving group compared to chloride. Furthermore, the electron-donating nature of the alkoxy group raises the LUMO energy of the ring, making nucleophilic attack unfavorable.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Winner: this compound
-
Mechanism: Oxidative Addition
Transmetallation Reductive Elimination. -
5-Br-6-OiPr-NA Performance: The C-Br bond is weaker than the C-Cl bond, facilitating the rate-limiting oxidative addition step. Crucially, the ortho-alkoxy effect (from the isopropoxy group) can stabilize the palladium intermediate via weak coordination or electronic donation, often enhancing yields compared to non-substituted 3-bromopyridines.
-
6-CNA Performance: Poor. Aryl chlorides are sluggish in oxidative addition without specialized, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). Standard conditions (
) typically fail or result in low conversion.
Experimental Protocols
These protocols are designed to be self-validating . The progression of the reaction can be visually monitored (color changes) and confirmed via LC-MS.[2]
Protocol A: Functionalization of 6-Chloronicotinic Acid
Target: Synthesis of 6-substituted-aminonicotinic acids.
-
Setup: In a pressure vial, suspend 6-chloronicotinic acid (1.0 equiv) in n-Butanol (0.5 M concentration).
-
Why n-Butanol? High boiling point allowing temperatures >100°C without pressure buildup issues common with lower alcohols; it also improves solubility of the zwitterionic acid.
-
-
Reagents: Add the Amine Nucleophile (2.5 equiv) and DIPEA (3.0 equiv).
-
Stoichiometry Note: Excess amine is required to drive the reaction and neutralize the HCl byproduct if DIPEA is insufficient.
-
-
Reaction: Seal and heat to 110°C for 12–16 hours.
-
Validation: The suspension usually clears to a homogeneous solution as the product forms (often more soluble as the amino-ester or zwitterion).
-
-
Workup: Cool to RT. Concentrate in vacuo. Triturate the residue with 1N HCl (pH 3–4) to precipitate the product (if solid) or extract with EtOAc/THF (3:1) if soluble.
Protocol B: Suzuki Coupling of this compound
Target: Synthesis of 5-aryl-6-isopropoxynicotinic acids.
-
Setup: In a Schlenk flask, combine This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1) . Degas by sparging with Argon for 10 minutes.
-
Why Water? Essential for dissolving the inorganic base and facilitating the transmetallation step.
-
-
Catalyst: Add
(5 mol%).-
Why dppf? A robust, bidentate ligand that resists de-ligation at elevated temperatures better than
.
-
-
Reaction: Heat to 90°C under Argon for 4–6 hours.
-
Validation: The reaction mixture typically turns from orange (Pd precatalyst) to black (active Pd species) over time. LC-MS should show the disappearance of the Bromide (M+ and M+2 pattern) and appearance of the coupled product.
-
-
Workup: Acidify carefully with 1M HCl to pH 4 (avoiding hydrolysis of the isopropoxy group). Extract with EtOAc.[2][3]
Mechanistic Comparison Diagram
Figure 2: Mechanistic comparison.
Data Comparison Table
The following data summarizes typical performance metrics based on standard laboratory conditions for these scaffolds.
| Parameter | 6-Chloronicotinic Acid ( | This compound (Suzuki) |
| Typical Yield | 85–95% | 70–85% |
| Reaction Time | 12–24 Hours | 2–6 Hours |
| Temperature | 100–120°C | 80–100°C |
| Solvent System | n-Butanol, DMF, DMSO | Dioxane/H2O, Toluene/EtOH/H2O |
| Main Byproduct | Hydrolysis to 6-OH (if wet) | Protodebromination (reduction of C-Br to C-H) |
| Catalyst Cost | None (Base only) | High (Palladium required) |
Conclusion
For drug development workflows:
-
Choose 6-Chloronicotinic Acid when you need to build the "left-hand side" of your molecule via an amine or ether linkage. It is the most cost-effective starting material for generating 6-substituted nicotinic acid derivatives [1].
-
Choose this compound when the 6-alkoxy motif is fixed (e.g., for specific GPCR or Kinase binding pockets) and you need to elaborate the "core" via bi-aryl coupling. The bromine handle provides superior reactivity for metal-catalyzed coupling compared to its chlorinated counterpart [2].[2][4]
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Institutes of Health (PMC). (2004). SNAr iodination of 6-chloropurine nucleosides. Retrieved from [Link]
Sources
IR spectroscopy characteristic peaks of 5-Bromo-6-isopropoxynicotinic acid
Executive Summary & Application Context
5-Bromo-6-isopropoxynicotinic acid (CAS 1311275-95-2) is a critical intermediate in the synthesis of diverse pharmacophores, particularly kinase inhibitors and receptor modulators where the nicotinic acid core serves as a scaffold.
In drug development, the synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (
This guide provides a comparative IR analysis to validate this transformation, distinguishing the target product from its starting materials and potential hydrolysis impurities (5-bromo-6-hydroxynicotinic acid).
Theoretical Framework & Spectral Assignments[1][2][3][4][5]
The IR spectrum of this compound is a superposition of three distinct chemical environments: the pyridine ring , the carboxylic acid , and the isopropoxy ether . Understanding the electronic interplay between these groups is essential for accurate peak assignment.
The Electronic Effect (Causality of Shifts)
-
Inductive vs. Resonance: The bromine at C5 is electron-withdrawing (-I), stabilizing the ring but shifting ring breathing modes to higher frequencies.
-
The Isopropoxy Donor: Unlike the chlorine in the precursor (which is weakly donating/withdrawing), the isopropoxy group at C6 is a strong
-donor (+M). This increases electron density in the pyridine ring.-
Spectral Consequence: You will observe a slight red shift (lower wavenumber) in the Carbonyl (C=O) stretch compared to the chloro-analog due to increased conjugation/electron density pushing against the carbonyl dipole.
-
Characteristic Peak Assignments
The following table synthesizes characteristic frequency ranges derived from structural analogs (nicotinic acid derivatives) and functional group theory.
Table 1: Diagnostic IR Bands for this compound
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Carboxylic Acid | O-H Stretch | 3300–2500 | Broad, Var.[1] | "Hump" centered ~3000; often obscures arom. C-H. |
| C=O[2][3] Stretch | 1720–1690 | Strong | Lower freq than esters; sensitive to H-bonding (dimers). | |
| C-O Stretch | 1320–1210 | Strong | Coupled with O-H in-plane bending. | |
| Isopropoxy (Ether) | Alkyl C-H Stretch | 2980–2870 | Medium | CRITICAL: Differentiates from non-alkylated precursor. |
| Gem-Dimethyl | 1385 & 1375 | Med/Sharp | "Isopropyl Split" (Doublet). Unique to isopropoxy. | |
| C-O-C Asym. | 1260–1240 | Strong | Aryl-Alkyl ether stretch. | |
| Pyridine Ring | C=N / C=C Stretch | 1600–1570 | Medium | Ring breathing modes; often appear as doublets. |
| Ring Deformation | 780–700 | Strong | Out-of-plane bending; sensitive to substitution pattern. | |
| Halogen | C-Br Stretch | 650–500 | Weak | Often buried in the fingerprint region. |
Technical Note: The most definitive evidence of the isopropoxy group is the appearance of the gem-dimethyl doublet at ~1380/1370
combined with significant aliphatic C-H stretching just below 3000, which is absent in the starting material.
Comparative Analysis: Synthesis Monitoring
The most common application of IR for this compound is verifying the
Reaction: 5-Bromo-6-chloronicotinic acid + Isopropoxide
Table 2: Differentiating the Product from the Precursor
| Spectral Feature | Starting Material (Chloro-Analog) | Target Product (Isopropoxy-Analog) | Interpretation |
| 3000–2800 | Only weak aromatic C-H (>3000) | Distinct Aliphatic C-H (<3000) | Presence of Isopropyl group. |
| 1385/1375 | Absent | Visible Doublet | Gem-dimethyl deformation (Isopropyl). |
| 1100–1000 | Weak/Baseline | Strong C-O Symmetric | Ether linkage formation. |
| ~740–720 | Strong C-Cl stretch present | Absent / Shifted | Loss of Chlorine atom. |
| 1700 region | C=O ~1710–1725 | C=O ~1690–1710 | Slight redshift due to alkoxy donation (+M). |
Synthesis Monitoring Workflow (Logic Diagram)
The following diagram illustrates the decision logic for a QC scientist analyzing the crude reaction mixture.
Figure 1: Logic flow for validating the synthesis of this compound using FTIR spectral features.
Experimental Protocol: Best Practices
To obtain a publication-quality spectrum for this specific solid acid, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture interference with the carboxylic acid O-H band.
Protocol: ATR-FTIR Acquisition
-
Sample Preparation: Ensure the sample is a dry, fine powder. Large crystals can cause poor contact with the ATR crystal (diamond/ZnSe), leading to weak peak intensities.
-
Background Scan: Collect a background spectrum (air) with the same parameters: 32 scans, 4
resolution. -
Deposition: Place ~5-10 mg of this compound onto the crystal.
-
Compression: Apply pressure using the anvil until the preview spectrum shows saturated (but not clipped) peaks.
-
Tip: For carboxylic acids, ensure the pressure is consistent; variations can alter the ratio of dimer/monomer bands observed in the C=O region.
-
-
Acquisition: Collect 32-64 scans.
-
Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to account for penetration depth dependence on wavelength.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Chloropyridine.[4] NIST Standard Reference Database. Retrieved from [Link]
-
Karabacak, M., & Kurt, M. (2008). Comparison of experimental and density functional study on the molecular structure, infrared and Raman spectra... of 6-chloronicotinic acid.[5] Spectrochimica Acta Part A. Retrieved from [Link][5]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Carboxylic Acids & Ethers). Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyridine, 2-chloro- [webbook.nist.gov]
- 5. Comparison of experimental and density functional study on the molecular structure, infrared and Raman spectra and vibrational assignments of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-6-isopropoxynicotinic acid
[1]
Executive Safety Summary
5-Bromo-6-isopropoxynicotinic acid serves as a critical scaffold in medicinal chemistry, particularly for coupling reactions (Suzuki-Miyaura) and nucleophilic substitutions.[1] While often classified as a standard irritant, its structural components—specifically the lipophilic isopropoxy tail attached to a halogenated pyridine core—warrant a safety protocol that exceeds standard "lab coat and glasses" requirements.
Immediate Hazard Profile:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Physical State: Solid powder (prone to electrostatic drift).
-
Hidden Risk: The isopropoxy group increases lipophilicity compared to bare nicotinic acid, potentially enhancing dermal absorption rates of the halogenated core in solution [1].
Strategic Risk Assessment (The "Why")
Effective safety is not about blind compliance; it is about understanding the molecule.
-
The Halogenated Core (Bromo-pyridine): Halogenated pyridines can act as sensitizers.[1] While acute toxicity is typically lower than pure pyridine, long-term exposure should be minimized.[1]
-
The Acid Functionality: As a nicotinic acid derivative, the pKa is likely approx. 3.5–4.0. In contact with moisture (sweat/mucous membranes), it generates a localized acidic environment, leading to irritation or chemical burns.
-
The Isopropoxy Group: This ether linkage increases the molecule's solubility in organic solvents (DCM, THF) and lipids. Crucial Implication: Once dissolved, this compound can permeate standard nitrile gloves faster than its hydrophilic counterparts.
PPE Selection Matrix
Do not rely on generic "chemical resistance" charts. Use this matrix based on the specific phase of handling.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Extraction) | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety Glasses with Side Shields | Powders drift unpredictably due to static; solutions splash.[1] Goggles seal the orbital area against dust entry. |
| Dermal (Hands) | Nitrile (Double layer) Outer:[1] 5 mil Inner:[1][2] 4 mil | Laminate (Silver Shield) or High-Grade Nitrile (>8 mil) | Standard nitrile degrades rapidly against pyridine-like solvents (DCM/THF).[1] If using DCM, laminate gloves are mandatory [2]. |
| Respiratory | Fume Hood (Primary) N95 (Secondary/Spill) | Fume Hood (Mandatory) Half-face respirator (P100/OV) for spills | Engineering controls (Hood) are superior to PPE.[1] The solid is an irritant to the upper respiratory tract. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron | An apron prevents saturation of the lab coat during liquid transfer accidents. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the escalation to laminate gloves for chlorinated solvents.
Operational Protocols
A. Weighing & Transfer (High Static Risk)
Nicotinic acid derivatives are often fluffy, electrostatic solids.
-
Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab.
-
Static Mitigation: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.
-
Technique: Do not use a spatula that is too large. Use a micro-spatula to prevent "dust clouds" when dumping the solid into the reaction vessel.
B. Solubilization (Exotherm Management)
-
Solvent Order: Always add the solid to the solvent, not the solvent to the solid, to prevent clumping and localized heating.
-
Vessel: Use a round-bottom flask clamped securely. Avoid Erlenmeyer flasks for reactions as they are harder to seal and stir effectively.
C. Spill Response
-
Solid Spill: Do not sweep dry. This creates dust.[3] Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.
-
Solution Spill:
-
Evacuate the immediate area if the solvent is volatile (e.g., DCM).
-
Don appropriate PPE (including respirator if outside hood).[4]
-
Cover with absorbent pads.
-
Clean surface with soap and water to remove the organic acid residue.
-
Waste Disposal & Deactivation
Proper disposal is a legal and ethical requirement. This compound contains Bromine and Nitrogen , classifying it as a Halogenated Organic.
Disposal Workflow
-
Segregation: Do NOT mix with "General Organic Waste" if your facility separates Halogenated vs. Non-Halogenated. This compound belongs in the Halogenated Waste stream.
-
Labeling: Clearly label the waste tag with "this compound" and "Halogenated."[1]
-
Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers as acidic residues may corrode them over time.
Figure 2: Waste disposal decision tree emphasizing the segregation of halogenated organics and neutralization of acidic residues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
